molecular formula C13H18ClNO2 B6283330 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2309474-08-4

2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

Numéro de catalogue: B6283330
Numéro CAS: 2309474-08-4
Poids moléculaire: 255.7
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride (CAS 357399-43-0) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors . The piperidine-acetic acid structure serves as a critical building block for synthesizing potent compounds that stabilize anti-inflammatory mediators, making them potential therapeutic candidates for treating pain and inflammatory diseases . This compound is offered as a high-purity material to support research and further manufacturing applications. It is strictly for research use only and is not intended for diagnostic or therapeutic human use.

Propriétés

Numéro CAS

2309474-08-4

Formule moléculaire

C13H18ClNO2

Poids moléculaire

255.7

Pureté

95

Origine du produit

United States
Foundational & Exploratory

The Structural and Synthetic Architecture of 2-Phenyl-2-(piperidin-4-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and central nervous system (CNS) drug development. As a structural isomer of the well-known stimulant precursor ritalinic acid (which features a piperidin-2-yl substitution), this molecule shifts the basic amine to the 4-position of the piperidine ring. This seemingly subtle topological shift fundamentally alters the molecule's spatial presentation, basicity, and receptor-binding pharmacophore, making it a critical scaffold for synthesizing novel therapeutics.

This whitepaper provides an authoritative deconstruction of its structural topology, physicochemical profile, and a field-proven, self-validating synthetic methodology designed for high-yield isolation.

Structural Topology & Stereochemical Dynamics

The molecular architecture of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride consists of three primary domains converging at a central chiral node:

  • The Aromatic Core: A lipophilic phenyl ring that governs pi-pi stacking and hydrophobic interactions within target receptor pockets.

  • The Basic Amine: A piperidin-4-yl ring. In physiological environments (and in its isolated hydrochloride salt form), the secondary nitrogen is protonated. To minimize 1,3-diaxial steric clashes, the bulky 2-phenylacetic acid moiety occupies an equatorial position on the piperidine chair conformation.

  • The Acidic Moiety: A carboxylic acid group that serves as a primary handle for downstream functionalization (e.g., esterification, amidation).

The alpha-carbon (C2 of the acetic acid chain) acts as a stereocenter. Because the piperidine ring is attached at the symmetrical 4-position, the molecule exists as a pair of enantiomers—(R) and (S)—which must be resolved via chiral chromatography or asymmetric synthesis if enantiopurity is required for biological assays.

Caption: Structural topology of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, membrane permeability, and chromatographic behavior. The data summarized below reflects the properties of both the free base and the isolated hydrochloride salt [1][2].

PropertyValue
IUPAC Name 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
CAS Registry Number (Salt) 2309474-08-4 [1]
CAS Registry Number (Base) 860226-70-6[2]
Molecular Formula C13H18ClNO2
Molecular Weight (Salt) 255.74 g/mol
Monoisotopic Mass (Base) 219.1259 Da [1]
Predicted[M+H]+ Adduct m/z 220.1332 [1]
SMILES String O=C(O)C(C1=CC=CC=C1)C2CCNCC2.[H]Cl
Physical State Crystalline Solid

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that robust chemical synthesis cannot rely on blind execution; it must be a self-validating system . The following protocol details the causality behind each reagent choice and integrates In-Process Controls (IPCs) to ensure the output of step N is analytically verified before becoming the input of step N+1.

Step 1: Knoevenagel-Type Condensation
  • Reagents: Ethyl 2-phenylacetate, 1-Boc-4-piperidone, Lithium Diisopropylamide (LDA), anhydrous THF (-78°C to RT).

  • Causality: LDA is selected over weaker bases to ensure the rapid, irreversible, and quantitative deprotonation of the alpha-carbon of ethyl 2-phenylacetate, effectively preventing self-condensation. The Boc (tert-butyloxycarbonyl) protecting group on the piperidone is an absolute necessity; without it, the basic secondary amine would quench the enolate or undergo unwanted N-alkylation [3].

  • Self-Validation (IPC 1): Reaction completion is validated via LC-MS. The system must confirm the total consumption of 1-Boc-4-piperidone and the appearance of the dehydrated, alpha,beta-unsaturated alkene mass.

Step 2: Chemoselective Catalytic Hydrogenation
  • Reagents: Hydrogen gas (H2, 1 atm), 10% Palladium on Carbon (Pd/C), Ethanol.

  • Causality: The exocyclic double bond formed in Step 1 must be reduced to establish the sp3-hybridized alpha-carbon. Pd/C under atmospheric hydrogen is chosen for its strict chemoselectivity—it rapidly reduces the alkene while leaving the aromatic phenyl ring completely intact.

  • Self-Validation (IPC 2): 1H NMR of a concentrated crude aliquot must show the complete disappearance of the vinylic proton signal (typically around 5.5–6.5 ppm), confirming 100% conversion before proceeding to hydrolysis.

Step 3: Ester Hydrolysis
  • Reagents: Lithium Hydroxide monohydrate (LiOH·H2O), THF/Water (3:1), RT.

  • Causality: LiOH provides mild, controlled saponification of the ethyl ester. Utilizing stronger conditions (such as refluxing NaOH) risks base-catalyzed epimerization at the newly formed, stereochemically sensitive alpha-carbon.

  • Self-Validation (IPC 3): TLC (Hexane/EtOAc) must confirm the disappearance of the non-polar ester spot and the formation of a highly polar, baseline-retained carboxylic acid.

Step 4: Boc Deprotection and Salt Precipitation
  • Reagents: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane, RT.

  • Causality: The use of anhydrous HCl in dioxane serves a dual, highly efficient purpose: it rapidly cleaves the acid-labile Boc group via isobutylene elimination and immediately protonates the exposed piperidine nitrogen. Because the resulting hydrochloride salt is insoluble in the non-polar dioxane matrix, it precipitates out of solution. This phase separation drives the equilibrium forward and provides a highly pure crystalline product without the need for laborious column chromatography.

  • Self-Validation (IPC 4): Final purity is verified via Reverse-Phase HPLC (>98% required).

Synthesis A 1. Reactants Ethyl 2-phenylacetate + 1-Boc-4-piperidone B 2. Knoevenagel Condensation Base (e.g., LDA), THF, -78°C to RT A->B IPC 1: LC-MS (Alkene Formation) C 3. Catalytic Hydrogenation H2, Pd/C, Ethanol, RT B->C IPC 2: NMR (Alkene Loss) D 4. Ester Hydrolysis LiOH, THF/H2O, RT C->D IPC 3: TLC (Ester Consumption) E 5. Deprotection & Salt Formation 4M HCl in Dioxane, RT D->E IPC 4: HPLC (>98% Purity) F Final Product 2-phenyl-2-(piperidin-4-yl)acetic acid HCl E->F Isolation: Vacuum Filtration

Caption: Self-validating synthetic workflow with integrated in-process controls (IPCs).

Analytical Characterization Protocol (QA)

To certify the structural integrity of the final 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride batch, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6): The spectrum must feature a broad singlet between 9.0–9.5 ppm, corresponding to the heavily deshielded NH2+ protons of the piperidine hydrochloride salt. The aromatic protons will appear as a distinct multiplet at 7.2–7.4 ppm (5H). The chiral alpha-proton will present as a doublet around 3.5 ppm, coupling with the adjacent axial proton of the piperidine ring.

  • Mass Spectrometry (LC-MS, ESI+): The analysis must yield a dominant [M+H]+ peak at m/z 220.13 [1], confirming the exact mass of the free base (219.1259 Da).

  • HPLC (Reverse-Phase): Utilizing a C18 column with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The addition of TFA is non-negotiable; it ensures the basic piperidine nitrogen remains fully protonated during the run, preventing interaction with residual silanols on the column, thereby eliminating peak tailing and ensuring sharp, quantifiable resolution.

References

  • PubChemLite - 2309474-08-4 (C13H17NO2). University of Luxembourg.
  • PubChemLite - C13H17NO2 - Explore. University of Luxembourg.
  • 1-Boc-4-piperidone | 79099-07-3. Benchchem.

Architectural Scaffolds in Targeted Protein Degradation: A Technical Guide to 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD) and bifunctional degrader synthesis, the selection of optimal linker-attachment chemistries is paramount. 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride (CAS: 2309474-08-4) has emerged as a privileged, highly versatile bifunctional scaffold.

From a mechanistic perspective, this molecule offers two orthogonal reactive sites:

  • The Piperidine Nitrogen: A strong secondary nucleophile that serves as an ideal tethering site for N-alkylation or Nucleophilic Aromatic Substitution (SNAr) to attach target-binding warheads[1].

  • The Phenylacetic Acid Moiety: A sterically tuned carboxylic acid that facilitates robust amide coupling to E3 ligase ligands (e.g., Cereblon or VHL binders)[2]. The adjacent phenyl ring provides critical lipophilicity and structural rigidity, which are often required to optimize the physicochemical properties and cell permeability of massive Proteolysis Targeting Chimera (PROTAC) molecules.

Physicochemical Profile & Quantitative Data

Understanding the exact mass, collision cross-section (CCS), and structural identifiers of this scaffold is critical for downstream LC-MS monitoring and pharmacokinetic modeling. The hydrochloride salt form is preferred for long-term storage due to its enhanced stability against oxidative degradation compared to the free base.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
CAS Number (HCl Salt) 2309474-08-4[3]
CAS Number (Free Base) 860226-70-6
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Monoisotopic Mass (Free Base) 219.12593 Da[4]
Predicted CCS [M+H]+ 150.8 Ų[4]
SMILES (HCl Salt) O=C(O)C(C1=CC=CC=C1)C2CCNCC2.[H]Cl
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315)[3]

Mechanistic Role in PROTAC Assembly

The spatial geometry of a PROTAC linker dictates the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The incorporation of the rigid piperidine ring from 2309474-08-4 restricts the conformational entropy of the linker. This rigidity has been successfully exploited in the synthesis of exceptionally potent Estrogen Receptor α (ERα) degraders[1] and SMARCA2/SMARCA4 degraders[2].

Scaffold_Integration A Target Ligand (e.g., SMARCA2/4 binder) B 2-phenyl-2-(piperidin-4-yl)acetic acid (Bifunctional Scaffold) A->B N-Alkylation / SNAr (via Piperidine NH) C E3 Ligase Ligand (e.g., Cereblon binder) B->C Amide Coupling (via Acetic Acid) D Assembled PROTAC Degrader B->D Final Assembly

Fig 1: Modular integration of the 2-phenyl-2-(piperidin-4-yl)acetic acid scaffold in PROTAC synthesis.

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I mandate that every synthetic step be designed as a self-validating system. The following protocols detail the orthogonal functionalization of the piperidine and carboxylic acid moieties.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at the Piperidine Nitrogen

Causality: The piperidine nitrogen must be functionalized first. We utilize Potassium Carbonate ( K2​CO3​ ) in Dimethyl Sulfoxide (DMSO) to drive the SNAr reaction with an electron-deficient aryl halide. DMSO is selected for its high dielectric constant, which stabilizes the Meisenheimer complex transition state, while K2​CO3​ acts as a heterogeneous acid scavenger without hydrolyzing the carboxylic acid.

  • Preparation: Suspend 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride (1.0 eq) and the target aryl halide (1.1 eq) in anhydrous DMSO (0.2 M).

  • Base Addition: Add finely powdered K2​CO3​ (3.0 eq). Rationale: 1 eq neutralizes the scaffold's HCl salt, 1 eq neutralizes the leaving group acid (e.g., HF or HCl), and 1 eq maintains an alkaline buffer.

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours under an inert N2​ atmosphere.

  • Self-Validation (LC-MS): Remove a 10 µL aliquot, dilute in 1 mL MeCN/ H2​O , and analyze. The reaction is complete when the starting material peak (m/z 220.1 [M+H]+ ) is fully depleted, replaced by the product mass.

  • Workup: Cool to room temperature, acidify to pH 4 using 1M HCl (to protonate the carboxylic acid for organic extraction), and extract with Ethyl Acetate. Dry over Na2​SO4​ and concentrate.

Protocol B: Amide Coupling to an E3 Ligase Ligand

Causality: Following the functionalization of the piperidine ring, the carboxylic acid must be coupled to the amine of an E3 ligase ligand (e.g., a VHL or Cereblon derivative). HATU is chosen as the coupling reagent because it efficiently activates sterically hindered secondary carboxylic acids while minimizing epimerization. The reaction is initiated at 0 °C to control the exothermic formation of the active ester[2].

  • Preparation: Dissolve the functionalized intermediate (1.0 eq) and the E3 ligase amine hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Activation: Cool the reactor to 0 °C. Add HATU (1.2 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[2]. Rationale: DIPEA is a non-nucleophilic base that deprotonates the amine salts and drives the nucleophilic attack on the HATU-activated ester without competing for the electrophile.

  • Coupling: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Self-Validation (LC-MS): Monitor the disappearance of the intermediate's mass. The appearance of the high-molecular-weight PROTAC mass confirms successful coupling.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate, wash with 5% aqueous LiCl (to remove residual DMF), dry, and purify via reverse-phase preparative HPLC.

Systems-Level Degradation Pathway

Once synthesized, PROTACs utilizing the 2-phenyl-2-(piperidin-4-yl)acetic acid scaffold operate via the ubiquitin-proteasome system (UPS). The structural rigidity provided by the phenyl-piperidine core ensures that the ternary complex is stable enough to allow the E2 ubiquitin-conjugating enzyme to transfer ubiquitin tags to the target protein's lysine residues[1].

TPD_Pathway P PROTAC Molecule (Piperidine-Linked) T Target Protein (e.g., SMARCA2/4) P->T Warhead Binding E E3 Ubiquitin Ligase (e.g., Cereblon/VHL) P->E E3 Ligase Recruitment TC Ternary Complex Formation T->TC E->TC U Polyubiquitination Cascade TC->U Ubiquitin Transfer D 26S Proteasomal Degradation U->D Target Cleavage

Fig 2: Mechanism of action for targeted protein degradation driven by piperidine-linked PROTACs.

Conclusion

The 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride scaffold represents a masterclass in bifunctional chemical design. By providing predictable, orthogonal reactivity at the piperidine nitrogen and the acetic acid tail, it allows medicinal chemists to rapidly iterate through PROTAC linker lengths and geometries. Strict adherence to the self-validating LC-MS protocols outlined above ensures high-fidelity synthesis, minimizing downstream purification bottlenecks in the drug development pipeline.

References

*[3] Title: 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride — Chemical Substance Information Source: nextsds.com URL:

*[4] Title: 2309474-08-4 (C13H17NO2) - PubChemLite Source: uni.lu URL:

*[1] Title: Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PMC Source: nih.gov URL:

*[2] Title: US20240018134A1 - 6-Substituted Pyridazine Compounds as SMARCA2 and/or SMARCA4 Degraders - Google Patents Source: google.com URL:

Sources

The Biological and Pharmacokinetic Role of 2-phenyl-2-(piperidin-2-yl)acetic acid (Ritalinic Acid) in Methylphenidate Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methylphenidate (MPH) is a first-line psychostimulant for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, functioning primarily as a dopamine (DAT) and norepinephrine (NET) reuptake inhibitor. However, its systemic efficacy and pharmacokinetic profile are heavily dictated by its rapid hepatic biotransformation into 2-phenyl-2-(piperidin-2-yl)acetic acid , universally known as Ritalinic Acid (RA) . This technical whitepaper explores the enzymatic kinetics, pharmacogenomic variables, and analytical methodologies surrounding RA, providing drug development professionals and toxicologists with a comprehensive framework of its biological role.

Biochemical Identity and Pharmacological Inactivity

Ritalinic acid is the primary, terminal metabolite of methylphenidate. The conversion from MPH to RA involves the hydrolysis of the methyl ester group, yielding a free carboxylic acid.

The Causality of Inactivity: MPH requires its esterified lipophilic structure to efficiently cross the blood-brain barrier (BBB) and bind to the hydrophobic pockets of the DAT and NET. When hydrolyzed to RA, the molecule becomes zwitterionic at physiological pH (due to the basic piperidine nitrogen and the acidic carboxylic acid). This structural shift drastically reduces its partition coefficient (LogP drops from ~1.8 to -0.32), rendering it highly polar. Consequently, RA cannot penetrate the central nervous system in therapeutically relevant concentrations and completely loses its affinity for monoamine transporters, rendering it pharmacologically inert 1[1].

Enzymatic Kinetics: The CES1 Axis

The biotransformation of MPH to RA is nearly exclusively catalyzed by Carboxylesterase 1 (CES1) , an enzyme highly expressed in the human liver 2[2].

Stereoselective Hydrolysis

Commercially available MPH is typically administered as a racemic mixture of d-threo and l-threo enantiomers. CES1 exhibits profound stereoselectivity, hydrolyzing l-MPH at a significantly faster rate than d-MPH. Because of this rapid first-pass clearance of the l-isomer, d-MPH becomes the predominant circulating active compound. There is no chiral inversion or metabolic conversion between the d- and l- enantiomers in vivo 3[3].

CES1_Pathway MPH Methylphenidate (MPH) Active Prodrug CES1 Carboxylesterase 1 (CES1) Hepatic Hydrolysis MPH->CES1 Major Pathway (>80%) Minor CYP450 Oxidation 6-oxo-MPH / p-OH-MPH MPH->Minor Minor Pathway (<5%) RA Ritalinic Acid (RA) 2-phenyl-2-(piperidin-2-yl)acetic acid Inactive Metabolite CES1->RA De-esterification

Hepatic biotransformation of methylphenidate to ritalinic acid via the CES1 enzymatic pathway.

Pharmacogenomics: CES1 Polymorphisms

Genetic variability in the CES1 gene directly dictates the systemic exposure of MPH and the formation rate of RA. Understanding these polymorphisms is critical for precision dosing in clinical settings.

  • Loss-of-Function Mutations (G143E): The single nucleotide polymorphism (SNP) rs71647871 results in a Glycine to Glutamic acid substitution at position 143. The introduction of a bulky, negatively charged side chain impairs the enzyme's catalytic efficiency. Heterozygous carriers of the G143E variant exhibit an approximately 50% reduction in MPH hydrolysis rates, leading to significantly elevated AUC (Area Under the Curve) and Cmax​ of active d-MPH, increasing the risk of adverse cardiovascular and neurological effects 4[4].

  • Gene Duplications: Conversely, individuals with homozygous duplications of the CES1 gene (possessing up to four functional copies) demonstrate ultra-rapid metabolism, converting MPH to RA so efficiently that standard therapeutic doses may fail to achieve clinical efficacy5[5].

Pharmacokinetic Profile & Biomarker Utility

Due to extensive first-pass metabolism, the absolute oral bioavailability of MPH is low (10% to 30%). Ultimately, 78% to 97% of an administered dose is excreted in the urine, with RA accounting for 60% to 86% of this total 6[6]. Because RA accumulates in plasma and urine at concentrations vastly exceeding the parent drug, it serves as the definitive biomarker for assessing patient compliance and forensic exposure.

Table 1: Comparative Pharmacokinetic and Physicochemical Parameters
ParameterMethylphenidate (d-MPH)Ritalinic Acid (RA)
Molecular Weight 233.31 g/mol 219.28 g/mol
LogP ~ 1.8 (Lipophilic)~ -0.32 (Hydrophilic)
Pharmacological Activity Active (DAT/NET inhibitor)Inactive
Primary Elimination Hepatic metabolism (CES1)Renal excretion (Urine)
Plasma Half-Life ( T1/2​ ) 2.5 - 5.4 hours3.0 - 4.0 hours
Systemic Bioavailability 10 - 30% (extensive first-pass)N/A (Formed in vivo)

Experimental Protocol: Quantification of Ritalinic Acid via LC-MS/MS

To accurately measure the MPH/RA ratio for pharmacokinetic or pharmacogenomic studies, researchers must employ highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality of Extraction Choice: Because RA is highly polar and zwitterionic (carboxylic acid pKa ~4.3, piperidine amine pKa ~8.9), standard Liquid-Liquid Extraction (LLE) with organic solvents yields poor recovery. Therefore, Solid Phase Extraction (SPE) utilizing Mixed-Mode Cation Exchange (MCX) is the gold standard. The acidic environment protonates the piperidine nitrogen, allowing it to bind securely to the cation-exchange resin while neutral and acidic interferences are washed away.

Step-by-Step Methodology

Phase 1: Sample Preparation & Acidification

  • Aliquot 100 µL of biological matrix (plasma or urine) into a clean microcentrifuge tube.

  • Spike the sample with 10 µL of deuterated internal standard (RA-d10, 100 ng/mL) to self-validate recovery rates and correct for matrix effects.

  • Add 100 µL of 2% Formic Acid in LC-grade water. Rationale: This disrupts protein binding and ensures the piperidine nitrogen of RA is fully protonated for the upcoming ion-exchange step.

Phase 2: Solid Phase Extraction (SPE - MCX Cartridges) 4. Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-grade water through the MCX cartridge to activate the sorbent bed. 5. Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min. 6. Washing: Wash with 1 mL of 2% Formic Acid (removes polar, non-basic interferences) followed by 1 mL of 100% Methanol (removes lipophilic neutral interferences). 7. Elution: Elute the analytes using 1 mL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH deprotonates the piperidine ring, neutralizing the molecule and breaking the ionic bond with the resin, allowing RA to elute.

Phase 3: LC-MS/MS Analysis 8. Evaporate the eluate under a gentle stream of nitrogen gas at 40°C. 9. Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). 10. Inject 5 µL into a C18 reverse-phase column. Detect via Electrospray Ionization in positive mode (ESI+), utilizing Multiple Reaction Monitoring (MRM) transitions specific to RA (m/z 220.1 84.1) and RA-d10.

LCMS_Workflow S1 1. Sample Collection S2 2. IS Spiking (RA-d10) S1->S2 S3 3. Solid Phase Extraction S2->S3 S4 4. LC Separation S3->S4 S5 5. MS/MS Detection S4->S5 S6 6. Data Analysis S5->S6

Step-by-step LC-MS/MS workflow for the quantification of ritalinic acid in biological matrices.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Methylphenidate Pathway, Pharmacokinetics - ClinPGx Source: ClinPGx URL
  • Methylphenidate and Its Impact on Redox Balance and Behavior - MDPI Source: MDPI URL

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Phenyl-2-(piperidin-4-yl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the demand for versatile, bifunctional pharmacophore scaffolds has surged, driven by the rise of complex therapeutic modalities like Targeted Protein Degradation (PROTACs) and molecular glues. 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride (CAS: 860226-70-6[1] and 2309474-08-4[2]) emerges as a highly valuable building block. As a structural isomer of the well-known CNS stimulant ritalinic acid, this compound shifts the piperidine attachment from the 2-position to the 4-position. This subtle geometric alteration fundamentally changes its spatial trajectory, transforming it from a rigid monoamine transporter ligand into an extended, flexible linker ideal for bridging distinct protein domains[3].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and a self-validating synthetic methodology designed for high-yield, scalable production.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of 2-phenyl-2-(piperidin-4-yl)acetic acid is critical for its downstream application in drug synthesis. The molecule features a chiral alpha-carbon bonded to a lipophilic phenyl ring, a basic piperidin-4-yl ring, and an acidic carboxylate group.

In its free base form, the compound exists as a zwitterion at physiological pH (due to the piperidine nitrogen pKa of ~10.5 and the carboxylic acid pKa of ~4.0). However, isolating and storing the compound as a hydrochloride salt is the industry standard[1]. The salt form suppresses zwitterionic polymerization, dramatically enhances aqueous solubility, and prevents spontaneous decarboxylation during long-term storage.

Table 1: Key Physicochemical Properties
PropertyValue / Descriptor
Chemical Name 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
CAS Registry Numbers 860226-70-6[1], 2309474-08-4[2]
Molecular Formula C13H17NO2 • HCl (C13H18ClNO2)
Molecular Weight 255.74 g/mol
Appearance White to off-white crystalline powder
Predicted pKa (Piperidine N) ~10.5
Predicted pKa (Carboxylic Acid) ~4.0
Hydrogen Bond Donors 3 (R-NH2⁺, R-OH)
Hydrogen Bond Acceptors 3 (C=O, C-O, N)

Applications in Targeted Protein Degradation (PROTACs)

The true utility of 2-phenyl-2-(piperidin-4-yl)acetic acid lies in its bifunctionality. Recent patent literature highlights the use of piperidinyl acetic acid derivatives as critical linkers and scaffolds in the development of SMARCA2 and SMARCA4 degraders[3]. Furthermore, local desymmetrization approaches have utilized similar piperidinyl acetic acid scaffolds to develop highly selective γ-secretase modulators[4].

The molecule offers two orthogonal vectors for functionalization:

  • The N-Terminus (Piperidine Nitrogen): Can undergo Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling to attach to target-binding ligands (e.g., chloropyridazine derivatives for SMARCA2/4)[3].

  • The C-Terminus (Carboxylic Acid): Can be activated via HATU or EDC for amide coupling to E3 ubiquitin ligase recruiters (e.g., CRBN or VHL ligands).

PROTAC Target Target Ligand (e.g., SMARCA2/4 Binder) Scaffold 2-phenyl-2-(piperidin-4-yl)acetic acid Piperidine N-terminus Carboxylic Acid C-terminus Target->Scaffold SNAr / Buchwald-Hartwig (N-Arylation) E3 E3 Ligase Ligand (e.g., CRBN / VHL Binder) Scaffold->E3 Amide Coupling (HATU / DIPEA)

Bifunctional utility of the scaffold in synthesizing targeted protein degraders (PROTACs).

Self-Validating Synthetic Methodology

To ensure high purity and yield, the synthesis of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride must circumvent the formation of stable, unreactive intermediates. The following 4-step protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination approach, which is superior to standard aldol condensations for this specific scaffold.

Synthesis A Ethyl 2-diethoxyphosphoryl- 2-phenylacetate + 1-Boc-4-piperidone B HWE Olefination (NaH, THF) A->B C Ethyl 2-phenyl-2- (1-Boc-piperidin-4-ylidene)acetate B->C D Hydrogenation (Pd(OH)2/C, H2) C->D E Ethyl 2-phenyl-2- (1-Boc-piperidin-4-yl)acetate D->E F Saponification (LiOH, THF/H2O) E->F G 2-phenyl-2-(1-Boc- piperidin-4-yl)acetic acid F->G H Boc Deprotection (4N HCl in Dioxane) G->H I 2-phenyl-2-(piperidin-4-yl) acetic acid HCl H->I

Synthetic workflow for 2-phenyl-2-(piperidin-4-yl)acetic acid HCl via HWE olefination.

Step-by-Step Protocol & Causality

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Procedure: To a suspension of NaH in anhydrous THF at 0°C, add ethyl 2-(diethoxyphosphoryl)-2-phenylacetate. Stir for 30 minutes to generate the phosphonate carbanion. Dropwise add 1-Boc-4-piperidone and allow to warm to room temperature.

  • Causality: HWE olefination is explicitly selected over a standard LDA-mediated aldol condensation. Aldol addition of a phenylacetate enolate to a piperidone yields a sterically congested tertiary alcohol that is notoriously difficult to dehydrate. The HWE route bypasses this, driving the reaction directly to the thermodynamically stable tetrasubstituted alkene.

  • Validation: LC-MS confirms the mass of the conjugated alkene [M+H]⁺.

Step 2: Catalytic Hydrogenation

  • Procedure: Dissolve the alkene intermediate in ethanol. Add 20% Pd(OH)₂/C (Pearlman’s catalyst). Stir under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Causality: The tetrasubstituted nature of the double bond creates significant steric hindrance, making standard 10% Pd/C at 1 atm insufficient. Pearlman's catalyst under elevated pressure ensures complete reduction to establish the sp³-hybridized alpha-carbon.

  • Validation: ¹³C NMR confirms the disappearance of the alkene carbon signals (~120–140 ppm) and the emergence of the methine alpha-carbon.

Step 3: Saponification

  • Procedure: Treat the reduced ester with LiOH·H₂O in a 3:1:1 THF/MeOH/H₂O mixture at room temperature for 4 hours. Acidify to pH 4 using 1M citric acid and extract with ethyl acetate.

  • Causality: LiOH provides mild, controlled hydrolysis of the ethyl ester. Harsh acidic hydrolysis at this stage would prematurely cleave the acid-labile Boc protecting group, complicating extraction.

  • Validation: TLC shows a distinct baseline shift (highly polar carboxylic acid), and LC-MS confirms the [M-H]⁻ ion in negative mode.

Step 4: Boc Deprotection & Salt Precipitation

  • Procedure: Suspend the Boc-protected acid in anhydrous dichloromethane (DCM) and add 4N HCl in dioxane. Stir at room temperature for 2 hours. Filter the resulting white precipitate and wash with cold diethyl ether.

  • Causality: The anhydrous acidic conditions cleanly cleave the Boc group, releasing gaseous isobutylene and CO₂. Because the resulting hydrochloride salt is highly polar and insoluble in the DCM/dioxane matrix, it precipitates directly out of solution. This drives the reaction to absolute completion via Le Chatelier’s principle and yields an analytically pure product without the need for column chromatography.

  • Validation: Evolution of gas ceases. ¹H NMR in DMSO-d₆ shows the complete absence of the sharp 9H Boc singlet at ~1.4 ppm and the presence of a broad NH₂⁺ signal at ~9.0 ppm.

Analytical Characterization Standards

To verify the integrity of the final API intermediate, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.50 (br s, 1H, COOH), 9.15 (br s, 1H, NH₂⁺), 8.80 (br s, 1H, NH₂⁺), 7.40–7.25 (m, 5H, Ar-H), 3.55 (d, J = 10.5 Hz, 1H, alpha-CH), 3.25 (d, J = 12.0 Hz, 2H, piperidine eq-CH), 2.85 (q, J = 11.5 Hz, 2H, piperidine ax-CH), 2.20 (m, 1H, piperidine CH), 1.85 (d, J = 13.0 Hz, 1H), 1.65 (d, J = 13.0 Hz, 1H), 1.45 (m, 2H).

  • LC-MS (ESI+): Calculated for C13H18NO2⁺ [M+H]⁺: 220.13; Found: 220.15.

References

  • 860226-70-6 | 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride.ChemScene.
  • 2309474-08-4 | a-Phenyl-4-piperidineacetic acid hydrochloride.BLD Pharm.
  • US20240018134A1 - 6-Substituted Pyridazine Compounds as SMARCA2 and/or SMARCA4 Degraders.Google Patents.
  • A Local Desymmetrization Approach to Piperidinyl Acetic Acid γ-Secretase Modulators.The Journal of Organic Chemistry - ACS Publications.

Sources

Potential therapeutic targets of piperidine acetic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Versatility of Piperidine Acetic Acid Derivatives: A Technical Guide to Therapeutic Targets and Validation Workflows

Executive Summary

The piperidine acetic acid scaffold represents a highly privileged and versatile pharmacophore in modern drug discovery. By combining the conformational flexibility and lipophilicity of a basic nitrogen-containing six-membered ring with the hydrogen-bonding and electrostatic potential of an acetic acid moiety, these derivatives can be finely tuned to interact with a diverse array of biological targets. This technical whitepaper explores the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows for three primary therapeutic targets: the γ-secretase complex (Alzheimer's Disease), the Bradykinin B1 receptor (Inflammation/Pain), and the Integrin αIIbβ3 complex (Thrombosis).

Structural Rationale: Why Piperidine Acetic Acid?

The core advantage of the piperidine acetic acid structure lies in its dual-nature interaction profile. The piperidine ring readily intercalates into hydrophobic protein pockets, while the acetic acid side chain provides a critical polar handle 1[1]. This allows the molecule to mimic endogenous ligands (such as the C-terminal carboxylate of peptides or γ-aminobutyric acid) and form strong salt bridges with basic target residues like arginine or lysine 2[2].

Target 1: Presenilin-1 in the γ-Secretase Complex (Alzheimer's Disease)

Mechanistic Causality: Historically, global γ-secretase inhibitors (GSIs) failed in clinical trials (e.g., Semagacestat) because they indiscriminately blocked the cleavage of all substrates, including the Notch receptor, leading to severe toxicities such as skin cancer3[3]. Piperidine acetic acid derivatives overcome this by acting as γ-secretase modulators (GSMs). Instead of inhibiting the enzyme's active site, they bind directly to an allosteric site on Presenilin-1 (PS1), the catalytic subunit of the complex 4[4]. This binding induces a conformational change that shifts the cleavage of the amyloid precursor protein (APP) away from the highly aggregation-prone Aβ42 isoform toward the shorter, neuroprotective Aβ38 isoform, critically preserving normal Notch signaling 5[5].

G APP Amyloid Precursor Protein (APP) GammaSec γ-Secretase Complex (Catalytic Core: PS1) APP->GammaSec Cleavage Abeta42 Aβ42 (Pathogenic & Aggregation-prone) GammaSec->Abeta42 Unmodulated State Abeta38 Aβ38 (Shorter, Neuroprotective) GammaSec->Abeta38 Modulated State NICD Notch Intracellular Domain (NICD) (Normal Physiology) GammaSec->NICD Preserved Function Notch Notch Receptor Notch->GammaSec Cleavage GSM Piperidine Acetic Acid GSM (Allosteric Modulator) GSM->GammaSec Binds PS1 Allosteric Site

γ-Secretase modulation pathway by piperidine acetic acid derivatives.

Protocol 1: Photoaffinity Labeling & Click Chemistry for GSM Target Validation

To definitively prove that piperidine acetic acid GSMs bind to PS1 rather than the APP substrate, researchers utilize clickable photoaffinity probes6[6].

  • Step 1: Probe Incubation. Incubate reconstituted PS1ΔE9 proteoliposomes with the clickable GSM probe (e.g., 200 nM).

    • Causality: Allows equilibrium binding at the allosteric site in a native-like lipid environment 4[4].

  • Step 2: UV Irradiation. Expose the sample to UV light (365 nm) for 15 minutes on ice.

    • Causality: Activates the photoreactive diazirine group on the probe, generating a highly reactive carbene that covalently crosslinks to the nearest amino acid residue on PS1, permanently capturing the transient interaction 3[3].

  • Step 3: Click Chemistry (CuAAC). Add TAMRA-azide, CuSO4, THPTA ligand, and sodium ascorbate to the lysate.

    • Causality: Attaching a bulky fluorophore directly to the GSM prior to binding often abolishes its affinity and cell permeability. Utilizing a minimal alkyne handle during binding, and attaching the fluorophore post-crosslinking via click chemistry, ensures the probe behaves identically to the parent drug 3[3].

  • Step 4: Protein Separation & Imaging. Resolve the proteins via SDS-PAGE and visualize using in-gel fluorescence.

  • Self-Validating Control: Perform a parallel competition assay by pre-incubating the proteoliposomes with a 50-fold excess (10 µM) of unlabeled GSM-1 4[4]. If the fluorescent band corresponding to PS1 disappears, the binding is target-specific and not an artifact of non-specific hydrophobic interactions.

Workflow Incubation 1. Probe Incubation (Clickable GSM + Target) UV 2. UV Irradiation (Covalent Crosslinking) Incubation->UV Click 3. CuAAC Click Chemistry (Attach TAMRA-Azide) UV->Click SDS 4. SDS-PAGE (Protein Separation) Click->SDS Imaging 5. Fluorescence Imaging (Target Validation) SDS->Imaging

Photoaffinity labeling and click chemistry workflow for target validation.

Target 2: Bradykinin B1 Receptor (Inflammation and Pain)

Mechanistic Causality: The bradykinin B1 receptor is minimally expressed under normal physiological conditions but is heavily upregulated during tissue injury and inflammation, making it an exceptionally precise target for chronic pain 7[7]. Piperidine acetic acid tetralin core derivatives act as highly potent B1 receptor antagonists 7[7]. The acetic acid moiety is hypothesized to mimic the C-terminal carboxylate of the endogenous kinin peptide ligands, anchoring the antagonist within the receptor's binding pocket while the lipophilic tetralin core engages hydrophobic domains 8[8].

Target 3: Integrin αIIbβ3 / Glycoprotein IIb/IIIa (Thrombosis)

Mechanistic Causality: The Gp IIb/IIIa integrin complex is the final common pathway for platelet aggregation, mediating the cross-linking of platelets via fibrinogen 9[9]. Piperidine acetic acid derivatives act as non-peptidic antagonists that competitively block the fibrinogen binding site, preventing thrombus formation 9[9].

Protocol 2: Born-Type Optical Aggregometry for Integrin Antagonists
  • Step 1: Platelet Isolation. Centrifuge human blood to isolate platelets, wash, and resuspend in a physiological buffer to create Human Washed Resuspended Platelets (HRP) 9[9].

    • Causality: Testing integrin antagonists in whole blood or platelet-rich plasma can yield confounding results due to plasma proteins binding the drug. Using HRP removes endogenous plasma fibrinogen, isolating the pharmacological interaction and allowing precise titration of exogenous fibrinogen.

  • Step 2: Pre-incubation. Incubate HRP with varying concentrations of the piperidine acetic acid derivative for 5 minutes at 37°C.

    • Causality: Allows the antagonist to reach binding equilibrium with the Gp IIb/IIIa receptors prior to activation.

  • Step 3: Activation & Aggregation. Add a known concentration of exogenous human fibrinogen, followed by an agonist like ADP (Adenosine diphosphate).

    • Causality: ADP stimulates the platelets to undergo a conformational change, exposing the Gp IIb/IIIa binding sites for fibrinogen to cross-link.

  • Step 4: Optical Measurement. Monitor light transmission through the suspension using an aggregometer.

    • Causality: As platelets aggregate, the suspension clears, and light transmission increases. The rate of transmission directly correlates with aggregation efficacy.

  • Self-Validating Control: Generate a dose-response curve to calculate the IC50 and run a parallel assay with a known clinical standard (e.g., Tirofiban). A complete blockade of transmission increase at high drug concentrations validates the specific inhibition of fibrinogen-dependent aggregation.

Quantitative Data Summary

The following table summarizes the quantitative efficacy of piperidine acetic acid derivatives across different biological targets:

Compound / Derivative ClassPrimary TargetMechanism of ActionQuantitative EfficacyTherapeutic Indication
Piperidine acetic acid GSM-1 Presenilin-1 (γ-Secretase)Allosteric modulation (Aβ42 → Aβ38)IC50 (Aβ42) = 610 nMAlzheimer's Disease
Tetralin-piperidine acetic acids Bradykinin B1 ReceptorCompetitive AntagonismIC50 < 20 nMInflammation & Chronic Pain
Piperidine acetic acid derivatives Integrin αIIbβ3 (Gp IIb/IIIa)Fibrinogen binding blockadeDose-dependent aggregation inhibitionThrombotic Disorders
Nipecotic acid analogs GABA TransporterGABA uptake inhibitionVaries by specific analogNeurological Disorders

References

  • Fotsch, C., et al. (2006). A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core. Bioorganic & Medicinal Chemistry Letters. PubMed. Available at: [Link]

  • SmithKline Beecham Corp. (1997).Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. WO1997049698A1. Google Patents.
  • Crump, C. J., et al. (2011). Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1. ACS Chemical Neuroscience / PMC. Available at: [Link]

  • Bursavich, M. G., et al. (2016). Turning the tide on Alzheimer's disease: modulation of γ-secretase. D-NB. Available at:[Link]

Sources

Literature review of 2-phenyl-2-piperidineacetic acid compounds and their synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-2-Piperidineacetic Acid and its Derivatives

This guide provides a comprehensive review of the synthetic methodologies for 2-phenyl-2-piperidineacetic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and application of this important scaffold. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic route.

Introduction: The Significance of the 2-Phenyl-2-Piperidineacetic Acid Scaffold

The 2-phenyl-2-piperidineacetic acid core structure is a cornerstone in medicinal chemistry, primarily due to its presence in the well-known central nervous system (CNS) stimulant, methylphenidate (Ritalin)[1]. Methylphenidate is the methyl ester of 2-phenyl-2-piperidineacetic acid, also known as ritalinic acid, which is its main, inactive metabolite[2][3]. This class of compounds has been instrumental in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy[1][4].

The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a prevalent motif in pharmaceuticals and natural alkaloids, imparting specific conformational properties that are crucial for biological activity[5][6][7][8][9]. The presence of a chiral center at the α-position of the acetic acid moiety, where both a phenyl and a piperidine group are attached, introduces stereochemical complexity. The therapeutic activity of methylphenidate, for instance, resides almost exclusively in the (2R, 2'R)-threo-diastereomer, making enantioselective synthesis a highly desirable goal[4].

This guide will explore the classical and modern synthetic routes to access this valuable chemical entity, focusing on the Strecker and Bucherer-Bergs syntheses, as well as strategies developed specifically for methylphenidate and related structures.

Foundational Synthetic Strategies: Multicomponent Reactions

Two of the most venerable and powerful methods for the synthesis of α-amino acids from carbonyl precursors are the Strecker synthesis and the Bucherer-Bergs reaction. Both are multicomponent reactions, prized for their efficiency in building molecular complexity in a single step.

The Strecker Synthesis

Discovered by Adolph Strecker in 1850, this reaction produces an α-amino acid from an aldehyde or ketone[10][11]. The process occurs in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid[12][13].

Causality and Mechanism: The reaction begins with the formation of an imine from the carbonyl compound and ammonia. This is often facilitated by an ammonium salt, which provides both ammonia and a mildly acidic catalyst[12]. A nucleophilic cyanide ion then attacks the iminium ion to form the stable α-aminonitrile intermediate. The final step involves the vigorous hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid[10][12].

Strecker_Synthesis ketone α-Phenyl-α-(2-piperidyl)acetaldehyde (or Ketone Precursor) reagents1 + NH₃, KCN ketone->reagents1 aminonitrile α-Aminonitrile Intermediate reagents1->aminonitrile Imine formation & Cyanide attack reagents2 + H₃O⁺ / Δ aminonitrile->reagents2 product 2-Phenyl-2-piperidineacetic Acid (Racemic) reagents2->product Nitrile Hydrolysis

Caption: The Strecker Synthesis pathway for α-amino acids.

Experimental Protocol: General Strecker Synthesis of an α-Amino Acid [11][13]

  • Imine Formation & Cyanide Addition:

    • To a solution of the starting aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).

    • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is collected.

  • Nitrile Hydrolysis:

    • The crude α-aminonitrile from the previous step is dissolved in concentrated hydrochloric acid (e.g., 6M HCl).

    • The mixture is heated to reflux for 6-12 hours until the hydrolysis is complete (indicated by the cessation of ammonia evolution or TLC analysis).

    • After cooling, the reaction mixture is often concentrated in vacuo. The resulting solid is then purified, typically by recrystallization from a water/ethanol mixture, to yield the α-amino acid hydrochloride salt.

Field Insights: The classical Strecker synthesis yields a racemic mixture of the amino acid[11][13]. For applications requiring a specific stereoisomer, such as in pharmaceuticals, a subsequent resolution step or the use of asymmetric variations of the Strecker reaction is necessary. Asymmetric approaches often employ a chiral amine auxiliary or a chiral catalyst to induce stereoselectivity[10][14].

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate[15][16]. These hydantoin intermediates can then be hydrolyzed to afford the desired α-amino acid. This method is particularly well-suited for preparing α,α-disubstituted amino acids from ketones[15].

Causality and Mechanism: The reaction is initiated by the formation of a cyanohydrin from the ketone and cyanide. Ammonia, generated from ammonium carbonate, then displaces the hydroxyl group to form an aminonitrile (similar to the Strecker intermediate). This aminonitrile reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid, which undergoes intramolecular cyclization to an imino-oxazolidinone. A final rearrangement yields the stable hydantoin ring[15][16].

Bucherer_Bergs_Reaction ketone Ketone Precursor reagents1 + KCN, (NH₄)₂CO₃ ketone->reagents1 hydantoin 5,5-Disubstituted Hydantoin reagents1->hydantoin Multicomponent Condensation reagents2 + Acid or Base / Δ hydantoin->reagents2 product α,α-Disubstituted Amino Acid (e.g., 2-Phenyl-2-piperidineacetic Acid) reagents2->product Ring Hydrolysis

Caption: The Bucherer-Bergs reaction for amino acid synthesis.

Experimental Protocol: General Bucherer-Bergs Synthesis [15][17]

  • Hydantoin Formation:

    • In a sealed pressure vessel, combine the ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

    • Add a solvent mixture, typically aqueous ethanol (e.g., 50% ethanol).

    • Heat the mixture to 80-100°C for several hours (6-24 h), allowing pressure to build.

    • After cooling, carefully vent the vessel. Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~6. This will precipitate the hydantoin product.

    • Collect the solid by filtration, wash with cold water, and dry. The crude hydantoin can be purified by recrystallization from ethanol or water.

  • Hydantoin Hydrolysis:

    • Heat the hydantoin with a strong base (e.g., 25% aqueous NaOH) or strong acid (e.g., 6M HCl) at reflux for 12-24 hours.

    • After hydrolysis is complete, cool the solution and acidify it to the isoelectric point of the amino acid to precipitate the product.

    • Collect the amino acid by filtration, wash with cold water and a small amount of ethanol, and dry.

Field Insights: The Bucherer-Bergs reaction is often praised for its operational simplicity and the crystalline nature of the hydantoin products, which simplifies purification[18]. Like the Strecker synthesis, the standard procedure produces a racemic product.

Targeted Synthesis of Methylphenidate and Precursors

While the classical methods provide general access to the amino acid, more direct and specialized routes have been developed for methylphenidate and its immediate precursors.

Synthesis via Phenylacetonitrile and 2-Chloropyridine

A common industrial and laboratory-scale synthesis of the methylphenidate core involves the coupling of a phenylacetonitrile carbanion with 2-chloropyridine[19].

Causality and Mechanism: This route begins with the deprotonation of benzyl cyanide at the benzylic position using a strong base, forming a resonance-stabilized carbanion. This potent nucleophile then displaces the chloride from 2-chloropyridine in a nucleophilic aromatic substitution reaction. The resulting 2-phenyl-2-(pyridin-2-yl)acetonitrile is a key intermediate. Subsequent steps involve hydrolysis of the nitrile to an amide or carboxylic acid, followed by catalytic hydrogenation of the pyridine ring to a piperidine ring.

Methylphenidate_Synthesis cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2 & 3: Functional Group Transformation start1 Benzyl Cyanide base + Strong Base (e.g., KOBu-t) start1->base start2 2-Chloropyridine intermediate1 2-Phenyl-2-(pyridin-2-yl)acetonitrile start2->intermediate1 base->intermediate1 Nucleophilic Aromatic Substitution intermediate2 α-Phenyl-2-piperidineacetamide intermediate1->intermediate2 1. Nitrile Hydrolysis (H₂SO₄) 2. Pyridine Hydrogenation (H₂/cat.) product Methylphenidate / Ritalinic Acid intermediate2->product Amide Hydrolysis & Esterification

Caption: A common synthetic route to the methylphenidate scaffold.

Experimental Protocol: Synthesis of α-Phenyl-2-piperidineacetamide [19][20]

  • Coupling Reaction:

    • To a solution of benzyl cyanide (1.0 eq) in a dry aprotic solvent like THF or DMSO, add a strong base such as potassium tert-butoxide (1.1 eq) portion-wise at 0°C.

    • Stir the resulting deep-colored solution for 30 minutes.

    • Add a solution of 2-chloropyridine (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion.

    • Quench the reaction with water and extract the product with an organic solvent. The crude 2-phenyl-2-(pyridin-2-yl)acetonitrile is purified by chromatography or distillation.

  • Hydrolysis and Hydrogenation:

    • The nitrile intermediate is treated with concentrated sulfuric acid and water, and heated to hydrolyze the nitrile to the corresponding amide.

    • The resulting pyridine-containing amide is then subjected to catalytic hydrogenation (e.g., using H₂ gas with a Platinum or Palladium catalyst) to reduce the pyridine ring to piperidine. This step yields a mixture of diastereomers (threo and erythro) of α-phenyl-2-piperidineacetamide[20].

Field Insights: This route directly assembles the core carbon skeleton. A key challenge is controlling the diastereoselectivity during the hydrogenation step. The threo and erythro isomers often need to be separated chromatographically or via selective crystallization[4]. The final conversion to methylphenidate involves hydrolysis of the amide to the carboxylic acid (ritalinic acid), followed by esterification with methanol[21].

Enantioselective Approaches

Given the stereospecific activity of methylphenidate, significant effort has been dedicated to developing enantioselective syntheses. One notable method involves the coupling of an electrochemically generated α-methoxylated carbamate with a chiral Evans imide[4][22].

Causality and Mechanism: This sophisticated approach starts with N-methoxycarbonylpiperidine, which is oxidized electrochemically to create an electrophilic center at the 2-position. This activated intermediate then couples with a chiral nucleophile, an Evans imide derived from an optically active amino acid. The chiral auxiliary directs the stereochemistry of the coupling reaction, leading to a product with high diastereoselectivity. Subsequent chemical steps are then used to cleave the auxiliary and transform the functional groups to yield the desired optically active methylphenidate isomer[4][22].

Synthesis of Key Precursors

The availability of versatile starting materials is crucial. 2-Chloro-2-phenylacetic acid is a valuable precursor that can be used to introduce the phenylacetic acid moiety onto a piperidine scaffold.

Experimental Protocol: Preparation of 2-Chloro-2-phenylacetic acid [23]

  • Esterification and Chlorination:

    • Mandelic acid is first esterified (e.g., to ethyl mandelate).

    • Ethyl mandelate (1.0 eq) is mixed with thionyl chloride (1.05 eq) and allowed to stand at room temperature for ~16 hours, followed by gentle heating (e.g., on a water bath) for 30 minutes.

    • The reaction mixture is poured into ice-water, and the product, ethyl 2-chloro-2-phenylacetate, is extracted with ether. The yield is typically high (81-85%)[23].

  • Hydrolysis:

    • The purified ethyl 2-chloro-2-phenylacetate is hydrolyzed by refluxing in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • After the reaction is complete, the product is isolated upon cooling and workup to yield 2-chloro-2-phenylacetic acid[23].

This chloro-acid can then be used in alkylation reactions with N-protected piperidine derivatives to build the final carbon skeleton.

Comparative Summary of Synthetic Routes

The choice of synthetic strategy depends on factors such as scale, desired stereochemistry, and available starting materials.

Method Starting Materials Key Reagents Intermediate Stereocontrol Advantages Disadvantages
Strecker Synthesis Ketone/Aldehyde, Ammonia, CyanideNH₄Cl, KCN, HClα-AminonitrileRacemic (standard)High convergence, operational simplicity.[10][12]Use of toxic cyanide, harsh hydrolysis, racemic product.
Bucherer-Bergs Ketone, Ammonium Carbonate, Cyanide(NH₄)₂CO₃, KCN, NaOHHydantoinRacemicGood for α,α-disubstituted acids, crystalline intermediates.[15]Requires pressure vessel, harsh hydrolysis, racemic product.[16]
Phenylacetonitrile Route Benzyl Cyanide, 2-ChloropyridineStrong base (KOBu-t), H₂/Catalyst2-Phenyl-2-(pyridin-2-yl)acetonitrileDiastereomeric MixtureDirect C-C bond formation, scalable.[19]Diastereomer separation required, multi-step.
Asymmetric Evans Aux. N-Boc-piperidine, Chiral Evans ImideElectrochemical oxidation, Lewis acidsChiral N-acyloxazolidinoneHigh DiastereoselectivityExcellent enantiocontrol for specific isomers.[4][22]Complex reagents, multi-step, higher cost.

Conclusion and Future Outlook

The synthesis of 2-phenyl-2-piperidineacetic acid and its derivatives remains an area of significant interest due to their profound impact on medicine. Classical methods like the Strecker and Bucherer-Bergs reactions offer robust, albeit non-stereoselective, access to the core amino acid structure. Targeted syntheses, particularly those developed for methylphenidate, provide more direct pathways but often require careful control over diastereoselectivity.

The future of this field lies in the development of more efficient, scalable, and highly stereoselective catalytic methods. The use of transition-metal catalysis and organocatalysis to construct the chiral α-quaternary center in a single, enantioselective step represents a major frontier. Such advancements will not only streamline the production of existing drugs but also facilitate the exploration of novel analogs with potentially improved therapeutic profiles and fewer side effects.

References

  • Inuki, S., Oishi, S., Fujii, N., & Ohno, H. (1999). A convenient method for synthesis of enantiomerically enriched methylphenidate from N-methoxycarbonylpiperidine. Organic Letters, 1(2), 175-8. [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-2-phenylacetic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-2-phenylacetic acid. Retrieved from [Link]

  • American Chemical Society Publications. (1999). A Convenient Method for Synthesis of Enantiomerically Enriched Methylphenidate from N-Methoxycarbonylpiperidine. Organic Letters. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Inoue, K., et al. (2003). Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan. [Link]

  • ResearchGate. (2015). Methylphenidate synthesis: Is Friedel-Crafts reaction an useful alternative? Retrieved from [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. [Link]

  • Dias, L. C., & de Piloto Fernandes, A. M. A. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Synthetic Communications, 30(7), 1311-1318. [Link]

  • Google Patents. (n.d.). Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Organic-Chemistry.org. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Kalník, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Siwek, A., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • PharmaCompass. (n.d.). .alpha.-Phenyl-2-piperidineacetic acid methyl ester. Retrieved from [Link]

  • PubMed. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (n.d.). Analgesic activity of alkyl piperidine derivatives. [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • PubMed Central. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Crystal Structure, and Characterization of 2-Phenyl- N -(pyrazin-2-yl)Acetamide. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. [Link]

  • apicule. (n.d.). 2-Piperidineacetic acid, alpha-phenyl- (CAS No: 19395-41-6) API Intermediate Manufacturers. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • ResearchGate. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

Sources

Unlocking 3D Chemical Space: Discovery, Synthesis, and Screening of Bioactive 2,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead campaigns and screening library designs, I frequently encounter the limitations of planar or symmetrically substituted heterocycles. While 1,4-disubstituted piperidines have historically dominated pharmaceutical libraries due to their synthetic accessibility, they often suffer from "flat SAR" (Structure-Activity Relationship) and poor target selectivity.

This technical guide details the paradigm shift toward 2,4-disubstituted piperidines . By leveraging advanced diastereoselective synthesis and mechanistic insights into pseudo-allylic strain, we can now reliably access these highly complex 3D scaffolds. This whitepaper outlines the structural rationale, self-validating synthetic protocols, and high-throughput screening (HTS) applications of these powerful pharmacophores.

Strategic Rationale & Structural Biology

Overcoming the Historical Bottleneck

A historical literature analysis reveals a stark paucity of 2,4-disubstituted piperidines in early clinical development compared to their 1,4-counterparts. The primary barrier was the heightened synthetic difficulty and cost associated with controlling the relative stereochemistry at the C2 and C4 positions 1[1].

However, the structural payoff is immense. N-acylated 2,4-piperidines are governed by pseudo-allylic ( A1,3 ) strain. This electronic and steric effect locks the heterocycle into a predictable ground-state conformation, providing rigid, highly specific spatial vectors for target engagement that cannot be achieved with simpler rings 1[1].

Target Engagement: The Discovery of LNP023

The true value of this scaffold is evident in the discovery of LNP023 (Iptacopan), a first-in-class Factor B inhibitor for complement-mediated diseases. During HTS and subsequent X-ray cocrystallization, researchers identified that the 2,4-disubstituted piperidine core perfectly matched the binding site topology 2[2].

The C2 position was systematically functionalized to probe the S3 pocket of Factor B, while the C4 position provided a critical solvent-exposed exit vector. This dual-vector approach allowed for the complete abolition of off-target hERG liability while driving sub-micromolar potency 2[2].

SAR_Workflow A 1,4-Piperidine (Flat SAR) B 2,4-Disubstituted Piperidine Scaffold A->B Add 3D Complexity C C2 Position (Pocket Engagement) B->C Vector 1 D C4 Position (Exit Vector) B->D Vector 2 E Stereochemical Optimization C->E D->E F Clinical Candidate (e.g., LNP023) E->F High Potency

Logical workflow for the structural optimization of 2,4-disubstituted piperidines in drug discovery.

Advanced Synthetic Methodologies

To effectively screen these molecules, we must bypass the diastereomeric mixtures that plague traditional syntheses. Two field-proven methodologies have emerged as the gold standard.

Radical Cyclization Cascade via TTMSS

For the synthesis of trans-2,4-disubstituted piperidines, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates is highly effective. The critical causality here lies in the choice of the hydrogen atom donor. Using standard tributyltin hydride (TBTH) yields poor trans/cis ratios (typically 3:1). However, switching to tris(trimethylsilyl)silane (TTMSS) unexpectedly enhances this ratio to an exceptional 99:13[3].

Mechanistic Causality: TTMSS traps the initial piperidine radical much slower than TBTH. This kinetic delay allows the minor stereoisomer to undergo a selective cascade: a 1,5-radical translocation followed by a Smiles-type rearrangement (SO₂ extrusion), funneling the intermediate into the thermodynamic sink of the trans-isomer3[3].

Radical_Cascade A Acyclic Precursor (8-bromooct-2-enoate) B Radical Initiation (AIBN) A->B C Initial Piperidine Radical (cis/trans mixture) B->C D 1,5-Radical Translocation C->D Slower Trapping (TTMSS) G Fast Trapping (TBTH) C->G Fast Trapping E Smiles-type Rearrangement (SO2 Extrusion) D->E F Thermodynamic Sink (Highly enriched trans-isomer) E->F High Selectivity (99:1) H Low Selectivity (trans/cis 3:1) G->H

Mechanistic divergence in radical cyclization based on the choice of hydrogen atom donor.

Kinetic Resolution of 4-Methylenepiperidines

To access enantioenriched functionalizable fragments for library generation, kinetic resolution using n-BuLi and a chiral ligand (sparteine) is utilized. The rapid rotation of the N-Boc group ensures that both rotamers are accessible for lithiation, allowing for the asymmetric synthesis of 2,4-disubstituted piperidines without loss of enantiopurity 4[4].

Quantitative Data Summaries

The following tables summarize the critical quantitative advantages of utilizing optimized synthetic reagents and the resulting biological efficacy of the 2,4-disubstituted scaffolds.

Table 1: Impact of Hydrogen Atom Donor on Diastereoselectivity (Radical Cyclization)

Substrate Reagent Temp (°C) Yield (%) trans:cis Ratio
7-phenyl-6-aza-8-bromooct-2-enoate TBTH 80 75 3:1

| 7-phenyl-6-aza-8-bromooct-2-enoate | TTMSS | 80 | 78 | 99:1 |

Table 2: SAR Data for Factor B Inhibition (C2 Substitution Optimization)

C2 Substituent Stereochemistry Factor B IC50 (μM) Off-Target Activity (hERG)
Phenyl (±) 0.85 High
-CH₂OH (±) 0.42 Moderate

| -COOH (LNP023 precursor) | (2S, 4S) | 0.033 | Abolished |

Self-Validating Experimental Protocols

To ensure reproducibility across screening facilities, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints before proceeding to subsequent steps.

Protocol A: Diastereoselective Radical Cyclization Cascade (TTMSS-Mediated)

Objective: Synthesize trans-2,4-disubstituted piperidines from acyclic precursors.

  • Reaction Setup & Degassing: Dissolve the acyclic brominated precursor (1.0 equiv) in anhydrous toluene (0.05 M).

    • Causality: Toluene is chosen for its high boiling point and inertness to radical abstraction.

    • Validation Check: Sparge the solution with ultra-pure Argon for 30 minutes. Use an inline dissolved oxygen sensor to confirm O₂ levels are <1 ppm, preventing premature radical quenching.

  • Initiator & Donor Addition: Heat the solution to 80 °C. Using a programmable syringe pump, add a solution of TTMSS (1.2 equiv) and AIBN (0.2 equiv) in toluene over 4 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the silyl radical, preventing bimolecular termination and ensuring the slower trapping kinetics required for the 1,5-translocation cascade.

  • In-Process Monitoring: Stir for an additional 2 hours at 80 °C.

    • Validation Check: Pull a 50 μL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. Proceed only when the starting material mass ( [M+H]+ ) is fully consumed.

  • Workup & Stereochemical Validation: Cool to room temperature, concentrate, and purify via flash chromatography.

    • Validation Check: Acquire a ¹H NMR (400 MHz, CDCl₃) of the purified product. Integrate the axial protons at C2 and C4. A coupling constant ( J ) of >10 Hz between the axial ring protons confirms the trans-diaxial relationship, validating a d.r. of ≥99:1.

Protocol B: Enantioselective Kinetic Resolution via Lithiation

Objective: Isolate enantioenriched 2-aryl-4-methylenepiperidines for library diversification.

  • Chiral Base Complexation: In a flame-dried Schlenk flask under Argon, dissolve (-)-sparteine (1.2 equiv) in anhydrous THF (0.1 M). Cool to -78 °C. Dropwise add n-BuLi (1.2 equiv, 1.6 M in hexanes).

    • Causality: Pre-complexation of the lithium cation with the chiral diamine creates the rigid asymmetric environment necessary for enantioselective deprotonation.

  • Substrate Addition: Slowly add a solution of racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv) in THF. Stir at -40 °C for 4 hours.

    • Causality: The N-Boc group undergoes rapid rotation, ensuring both rotamers are accessible. The chiral base selectively deprotonates one enantiomer.

  • Electrophilic Quench: Add the desired electrophile (e.g., methyl chloroformate, 1.5 equiv) in a single portion.

    • Validation Check: The reaction mixture must exhibit a distinct color change (fading of the deep red/orange lithiated species), indicating successful electrophilic trapping.

  • Isolation & ee Determination: Quench with saturated aqueous NH₄Cl, extract, and concentrate.

    • Validation Check: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column). Compare retention times against racemic standards to confirm an enantiomeric excess (ee) of >90% for the recovered starting material.

Conclusion

The transition from planar heterocycles to 3D 2,4-disubstituted piperidines represents a critical evolution in modern drug discovery. By understanding the causality behind stereoselective synthesis—such as the kinetic manipulation of radical trapping using TTMSS—application scientists can now reliably build diverse, enantioenriched libraries. These scaffolds offer unparalleled vectors for target engagement, transforming previously undruggable targets into viable clinical candidates.

References

  • Gandon, L. A., Russell, A. G., Güveli, T., Brodwolf, A. E., Kariuki, B. M., Spencer, N., & Snaith, J. S. (2006). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. The Journal of Organic Chemistry.
  • Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
  • Jaffee, B. D., Adams, C. M., et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry.
  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Diastereoselective Synthesis of (S)-2-Phenyl-2-(piperidin-4-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Clarification

The target molecule, 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride[1], is a highly valuable pharmaceutical building block. Before initiating the synthesis, it is critical to address the molecule's stereochemistry. The piperidin-4-yl ring possesses an internal plane of symmetry passing through C4 and the nitrogen atom, rendering the C4 position achiral. Consequently, the molecule contains only a single stereocenter at the α -carbon and exists as a pair of enantiomers, not diastereomers.

In this context, a "diastereoselective synthesis" refers to the strategic use of a chiral auxiliary. By temporarily attaching a chiral directing group, the critical carbon-carbon bond-forming step proceeds via a highly ordered diastereomeric transition state. Subsequent cleavage of the auxiliary yields the highly enantioenriched target compound.

Mechanistic Rationale: The Superiority of Myers Alkylation

The α -alkylation of phenylacetic acid with a piperidine derivative requires a secondary alkyl halide (e.g., N-Boc-4-iodopiperidine). This presents a significant synthetic challenge:

  • The Limitation of Evans Auxiliaries: While Evans oxazolidinones are the gold standard for asymmetric alkylation, they perform poorly with secondary alkyl halides[2]. The steric bulk of the oxazolidinone ring clashes with secondary electrophiles, leading to sluggish reaction rates and a high degree of competing E2 elimination[3].

  • The Myers Solution: The Myers alkylation utilizes (1R,2R)-(-)-pseudoephedrine as a chiral auxiliary[4]. Pseudoephedrine amides form highly nucleophilic Z-enolates that readily tolerate secondary electrophiles.

  • The Role of Lithium Chloride (Causality): The addition of anhydrous LiCl (typically 6 equivalents) is mechanistically critical. LiCl disrupts enolate hexamers/tetramers into highly reactive monomers. The secondary lithium alkoxide of the pseudoephedrine auxiliary coordinates the enolate lithium, rigidly blocking one face of the enolate and directing the secondary electrophile to attack from the opposite face with exceptional diastereoselectivity[4].

Quantitative Data: Auxiliary Comparison for Secondary Alkylation

To justify the selection of the Myers protocol, the following table summarizes the performance of common chiral auxiliaries when challenged with secondary alkyl halides.

Chiral Auxiliary SystemEnolate TypeReactivity with 2° HalidesTypical Diastereomeric Ratio (d.r.)Competing E2 Elimination
Evans (Oxazolidinone)ImidePoorLow to ModerateHigh
Oppolzer (Camphor Sultam)SulfonamideModerate (requires HMPA)Good (> 90:10)Moderate
Myers (Pseudoephedrine)AmideExcellent (requires LiCl)> 95:5 Low

Experimental Protocols (A Self-Validating System)

The following workflow details the synthesis of (S)-2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride. Every step includes an In-Process Control (IPC) to ensure the system is self-validating before proceeding to the next stage.

Step 1: Amidation (Synthesis of the Chiral Intermediate)
  • Dissolve phenylacetic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (0.5 M) at 0 °C.

  • Dropwise add pivaloyl chloride (1.05 eq) to form the mixed anhydride. Stir for 30 minutes.

  • Add (1R,2R)-(-)-pseudoephedrine (1.0 eq) in a single portion. Warm to room temperature and stir for 4 hours.

  • Quench with water, extract with EtOAc, wash with 1M NaOH, and concentrate to yield the pseudoephedrine phenylacetamide.

  • IPC Validation: Perform TLC (Hexane/EtOAc 1:1). The complete disappearance of the phenylacetic acid spot (visualized via UV and bromocresol green) validates the reaction completion.

Step 2: Diastereoselective Alkylation
  • Flame-dry a flask containing anhydrous LiCl (6.0 eq) under vacuum. Cool to room temperature and purge with Argon.

  • Add a solution of pseudoephedrine phenylacetamide (1.0 eq) in anhydrous THF (0.2 M). Cool the mixture to -78 °C.

  • Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA, 2.2 eq). Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes to ensure complete Z-enolate formation.

  • Re-cool to -78 °C and add N-Boc-4-iodopiperidine (1.2 eq) dissolved in minimal THF. Stir for 12 hours while slowly warming to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • IPC Validation: Analyze the crude organic layer via Chiral HPLC. A diastereomeric ratio (d.r.) of > 95:5 validates the facial selectivity of the enolate attack.

Step 3: Auxiliary Cleavage (Hydrolysis)
  • Dissolve the alkylated amide in a 1:1 mixture of 2N NaOH (aq) and Methanol (0.1 M). (Note: Basic hydrolysis is chosen over acidic hydrolysis to prevent premature cleavage of the Boc protecting group).

  • Heat the mixture to reflux for 12 hours.

  • Cool to room temperature, evaporate the methanol, and extract the intact pseudoephedrine auxiliary with dichloromethane (the auxiliary can be recovered and reused).

  • Acidify the aqueous layer to pH 3 using 1M HCl and extract with EtOAc to isolate (S)-2-phenyl-2-(1-Boc-piperidin-4-yl)acetic acid.

  • IPC Validation: Perform LC-MS. The disappearance of the parent amide mass and the appearance of the target Boc-acid mass [M+H]⁺ validates successful cleavage without degradation.

Step 4: Boc Deprotection & Salt Formation
  • Dissolve the Boc-protected acid in minimal anhydrous dichloromethane.

  • Add 4M HCl in dioxane (10.0 eq). Stir vigorously at room temperature for 2 hours.

  • The product will begin to precipitate. Add cold diethyl ether to drive complete precipitation.

  • Filter the white solid and dry under high vacuum to yield (S)-2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride.

  • IPC Validation: Perform ¹H NMR in D₂O. The complete absence of the strong singlet at ~1.4 ppm (tert-butyl group) validates total deprotection.

Workflow Visualization

SynthesisWorkflow N1 Phenylacetic Acid + (1R,2R)-(-)-Pseudoephedrine N2 Amidation (PivCl, Et3N) IPC: TLC (Hexane/EtOAc) N1->N2 N3 Pseudoephedrine Phenylacetamide (Chiral Intermediate) N2->N3 N4 Enolization (LDA, LiCl, THF, -78 °C) Formation of Rigid Z-Enolate N3->N4 N5 Diastereoselective Alkylation + N-Boc-4-iodopiperidine N4->N5 N6 Alkylated Chiral Amide IPC: Chiral HPLC (d.r. > 95:5) N5->N6 N7 Auxiliary Cleavage (NaOH, MeOH, Reflux) N6->N7 N8 (S)-2-phenyl-2-(1-Boc-piperidin-4-yl)acetic acid IPC: LC-MS N7->N8 N9 Boc Deprotection (4M HCl in Dioxane) N8->N9 N10 Target Molecule: (S)-2-phenyl-2-(piperidin-4-yl)acetic acid HCl N9->N10

Figure 1: Workflow for the diastereoselective synthesis of (S)-2-phenyl-2-(piperidin-4-yl)acetic acid.

References

  • Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. URL:[Link]

  • Asymmetric Synthesis and Secondary Alkylation Constraints. "Secondary Alkylation of Arenes via the Borono–Catellani Strategy." ACS Publications, 2025. URL:[Link]

  • Enolate Chemistry and Evans Auxiliary Limitations. "Enolates - Formation, Stability, and Simple Reactions." Master Organic Chemistry, 2022. URL:[Link]

Sources

Enantiopure Synthesis of N-Substituted Phenyl-Piperidin-1-yl-acetic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral N-substituted phenyl-piperidin-1-yl-acetic acids represent a significant class of compounds in medicinal chemistry and drug development. The stereochemistry at the α-carbon, combined with the substitution patterns on both the phenyl ring and the piperidine nitrogen, allows for a fine-tuning of their pharmacological properties. This guide provides a detailed, step-by-step methodology for the enantiopure synthesis of these valuable molecules, offering researchers a robust framework for accessing a diverse library of analogues. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Overview of Enantiopure Synthesis

The enantioselective synthesis of the target compounds can be approached through two primary strategies, depending on the desired substitution pattern:

  • Chiral Pool Synthesis: This is the most direct approach, starting from an enantiopure precursor that already contains the desired stereocenter. For the synthesis of (R)-phenyl-piperidin-1-yl-acetic acid derivatives, (R)-phenylglycine and its substituted analogues are excellent starting materials.

This guide will focus on the chiral pool approach, which generally offers a more efficient and atom-economical route to the target molecules. The overall synthetic workflow can be visualized as a modular process, allowing for the introduction of diversity at two key positions: the phenyl ring and the piperidine nitrogen.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 N-Substitution Start Enantiopure Substituted (R)-Phenylglycine Intermediate1 (R)-Phenyl-piperidin-1-yl-acetic Acid Core Start->Intermediate1 Piperidine Ring Formation Final_Product Enantiopure N-Substituted Phenyl-piperidin-1-yl-acetic Acid Intermediate1->Final_Product N-Alkylation / N-Acylation caption Overall synthetic workflow. Chiral_Resolution Racemic_Acid Racemic (±)-4-Chloromandelic Acid Diastereomeric_Salts Diastereomeric Salts [(+)-Acid-(+)-Base] & [(-)-Acid-(+)-Base] Racemic_Acid->Diastereomeric_Salts Chiral_Base (R)-(+)-α-Methylbenzylamine Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Resolved_Salt Less Soluble Diastereomeric Salt Separation->Resolved_Salt Liberation Acidification Resolved_Salt->Liberation Enantiopure_Acid Enantiopure (R)- or (S)-4-Chloromandelic Acid Liberation->Enantiopure_Acid caption Chiral resolution workflow.

Sources

Application Note: Structural Characterization of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is a substituted piperidine derivative. The core structure is related to ritalinic acid, the major metabolite of methylphenidate, a widely used pharmaceutical for the treatment of ADHD.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in thousands of pharmaceutical agents.[3] Given its potential role in drug metabolism studies, pharmaceutical development, and as a chemical building block, unambiguous structural confirmation and purity assessment are paramount.

This application note provides a comprehensive guide to the characterization of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride using the synergistic analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We will detail not only the protocols but also the underlying scientific rationale for experimental choices, providing researchers with a robust framework for analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle & Rationale

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules in solution.[4] For 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride, ¹H NMR provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their functional group type.

Causality Behind Experimental Choices:

  • Solvent Selection: The hydrochloride salt form of the analyte necessitates the use of a polar, deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices as they readily dissolve the salt. However, they will cause the exchange and disappearance of the acidic proton (COOH) and the amine protons (NH₂⁺). Dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent as it dissolves the compound while keeping the exchangeable protons visible, allowing for their direct observation.[5]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex, overlapping multiplets expected from the piperidine ring protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.

  • Instrument Parameters (Example on a 400 MHz Spectrometer):

    • Experiment: ¹H (Proton) NMR.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

    • Experiment: ¹³C NMR.

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024 (adjust for concentration).

Predicted Spectral Data & Interpretation

The following tables summarize the predicted chemical shifts based on known values for similar structural motifs like phenylacetic acid[6][7] and substituted piperidines.[3][8] The protonation of the piperidine nitrogen is expected to deshield adjacent protons and carbons.

Table 1: Predicted ¹H NMR (400 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 br s 1H COOH Highly deshielded acidic proton.
~9.0 br s 2H NH₂⁺ Deshielded due to positive charge on nitrogen.
7.30 - 7.50 m 5H Ar-H Aromatic protons of the phenyl group.
~4.05 d 1H α-H Methine proton adjacent to phenyl and carboxyl groups.
~3.30 d 2H Piperidine H-2e, H-6e Equatorial protons deshielded by adjacent NH₂⁺.
~2.90 t 2H Piperidine H-2a, H-6a Axial protons deshielded by adjacent NH₂⁺.
~2.20 m 1H Piperidine H-4 Methine proton at the junction with the acetic acid moiety.
~1.85 d 2H Piperidine H-3e, H-5e Equatorial protons on the piperidine ring.

| ~1.60 | q | 2H | Piperidine H-3a, H-5a | Axial protons on the piperidine ring. |

Table 2: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm) Assignment Rationale
~173.5 C=O Carboxylic acid carbonyl carbon.
~138.0 Ar-C (Quaternary) Phenyl carbon attached to the acetic acid moiety.
~129.0 Ar-CH Phenyl carbons (ortho, meta).
~127.5 Ar-CH Phenyl carbon (para).
~58.0 α-C Methine carbon.
~43.0 Piperidine C-2, C-6 Carbons adjacent to the protonated nitrogen.
~39.0 Piperidine C-4 Methine carbon of the piperidine ring.

| ~28.5 | Piperidine C-3, C-5 | Methylene carbons of the piperidine ring. |

To further validate these assignments, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) would be invaluable.

Part 2: Mass Spectrometry (MS) Analysis

Principle & Rationale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[9]

Causality Behind Experimental Choices:

  • Ionization Method: Electrospray Ionization (ESI) is the method of choice for this compound. ESI is a soft ionization technique ideal for polar and pre-charged molecules, minimizing in-source fragmentation and allowing for the clear observation of the molecular ion.[9] Given the compound is a hydrochloride salt, it will readily form a positive ion in solution.

  • Analysis Mode: Positive ion mode is selected because the piperidine nitrogen is basic and will be readily protonated. The expected ion will be the protonated free base, [M+H]⁺.

  • Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of piperidine-containing compounds often involves characteristic ring cleavages or loss of substituents.[10]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or 50:50 acetonitrile:water at 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL for infusion.

  • Instrument Parameters (Example on a Q-TOF Mass Spectrometer):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion as the precursor.

      • Apply a collision energy ramp (e.g., 10-30 eV) to induce fragmentation.

      • Acquire the product ion spectrum.

Predicted Mass Spectrum & Fragmentation Analysis

The molecular formula of the free base is C₁₃H₁₇NO₂ with a monoisotopic mass of 219.1259 g/mol . The molecular weight of the hydrochloride salt is 255.74 g/mol .[11]

  • Expected Molecular Ion: In positive mode ESI-MS, the analyte will be detected as the protonated free base.

    • [M+H]⁺ = 219.1259 + 1.0078 = 220.1337 m/z

Table 3: Predicted Major Fragment Ions in ESI-MS/MS

m/z (Predicted) Proposed Loss Proposed Fragment Structure
202.1231 H₂O Loss of water from the carboxylic acid.
174.1282 COOH₂ (Formic Acid) Loss of the carboxylic acid group.
134.0969 C₆H₅CHCOOH Cleavage leaving the protonated piperidine ring.
91.0547 C₉H₁₀NO₂ Formation of the stable tropylium ion from the phenyl group.

| 84.0813 | C₇H₇O₂ | Cleavage yielding the piperidin-4-yl cation. |

The fragmentation is expected to proceed via cleavage at the bonds alpha to the charged nitrogen and through the loss of neutral functionalities like the carboxylic acid group. The formation of the tropylium ion (m/z 91) is a very common fragmentation pathway for compounds containing a benzyl moiety.[12]

Part 3: Visualizations & Workflows

A logical workflow is critical for efficient and accurate analysis. The following diagrams illustrate the process for both NMR and MS characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis start Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 start->dissolve vortex Vortex/Sonicate to Homogenize dissolve->vortex proton Acquire 1H Spectrum (16 Scans) vortex->proton carbon Acquire 13C Spectrum (1024 Scans) proton->carbon process Fourier Transform & Phase Correction carbon->process two_d Acquire 2D Spectra (COSY, HSQC) (Optional) integrate Integrate 1H Peaks process->integrate assign Assign Signals & Interpret Spectra integrate->assign report Final Report assign->report

Caption: NMR analysis workflow for structural elucidation.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-Q-TOF) cluster_proc_ms Data Analysis start_ms Prepare 1 mg/mL Stock in MeOH dilute_ms Dilute to 1-10 ug/mL for Infusion start_ms->dilute_ms ms1 Acquire Full Scan MS (Positive Mode) Identify [M+H]+ dilute_ms->ms1 ms2 Isolate [M+H]+ and Acquire MS/MS Spectrum ms1->ms2 confirm_mw Confirm Molecular Weight from [M+H]+ ms2->confirm_mw analyze_frag Analyze Fragmentation Pattern confirm_mw->analyze_frag propose_path Propose Fragmentation Pathways analyze_frag->propose_path report_ms Final Report propose_path->report_ms

Caption: Mass spectrometry workflow for structural confirmation.

Conclusion

The combined application of high-resolution NMR spectroscopy and ESI-MS/MS provides a definitive method for the structural characterization of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride. NMR confirms the connectivity and chemical environment of the carbon-hydrogen framework, while mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predicted data herein serve as a comprehensive guide for researchers and drug development professionals to ensure the identity and integrity of this and structurally related compounds.

References

  • LookChem. 2-(4-Phenylphenyl)-2-piperidin-1-ylacetic acid hydrochloride. [Link]

  • ECHA. 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride. [Link]

  • Ge, D. H., et al. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • MassBank. PHENYLACETIC ACID; EI-B; MS. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • ResearchGate. Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). [Link]

  • ResearchGate. 13 C NMR spectrum Phenyl acetic acid (18). [Link]

  • Royal Society of Chemistry. Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents Contents. [Link]

  • Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Comins, D. L., et al. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • Journal of Chinese Mass Spectrometry Society. Proposed fragmentation pathways of 2-oxo-PCE (a) and 2-oxo-PCPr (b) under ESI-MS mode. [Link]

  • SpectraBase. (S)-2-((S)-2,2-diphenyl-1,3-dioxolan-4-yl)piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • MassBank. N4-Acetylsulfamethazine; LC-ESI-ITFT; MS2. [Link]

  • Beilstein Journals. Supporting Information H NMR spectra and C NMR spectra. [Link]

  • Wikipedia. Methylphenidate. [Link]

Sources

Scalable Synthesis Protocol for 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Rationale

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride (CAS: 860226-70-6[1]) is a critical, highly versatile building block in medicinal chemistry. It is frequently utilized in the synthesis of methylphenidate analogs, penfluridol derivatives[2], and novel antiviral agents (such as HIV-1 attachment inhibitors)[3].

When scaling the synthesis of this compound from milligram-scale discovery to multi-gram or kilogram pilot scales, traditional routes often suffer from poor atom economy, relying on expensive dehydrating agents (like mesyl chloride or Burgess reagent) and separate deprotection steps[3]. The protocol detailed below outlines a robust, three-stage, self-validating synthetic system designed to maximize yield, eliminate chromatographic purification, and streamline the deprotection/dehydration sequence into a single, highly efficient operation.

Synthetic Strategy & Mechanistic Pathway

The scalable synthesis relies on three core transformations:

  • Grignard-Mediated Aldol-Type Condensation : Formation of a magnesium dianion from phenylacetic acid, followed by nucleophilic addition to N-Boc-4-piperidone[3].

  • One-Pot Deprotection and Dehydration : An acid-catalyzed E1 elimination of the tertiary alcohol with simultaneous cleavage of the tert-butoxycarbonyl (Boc) protecting group.

  • Catalytic Hydrogenation : Chemoselective reduction of the resulting tetrasubstituted exocyclic alkene using Palladium on Carbon (Pd/C).

SynthesisRoute A Starting Materials Phenylacetic Acid + N-Boc-4-piperidone B Step 1: Grignard-Mediated Addition Reagent: iPrMgCl (2.0 eq) Solvent: THF, 0°C to RT A->B C Intermediate 1 2-(1-Boc-4-hydroxypiperidin-4-yl)-2-phenylacetic acid B->C D Step 2: One-Pot Deprotection & Dehydration Reagent: conc. HCl / AcOH Conditions: Reflux, 4h C->D E Intermediate 2 2-Phenyl-2-(piperidin-4-ylidene)acetic acid HCl D->E F Step 3: Catalytic Hydrogenation Reagent: H2 (50 psi), 10% Pd/C Solvent: MeOH E->F G Target Compound 2-Phenyl-2-(piperidin-4-yl)acetic acid HCl F->G

Workflow for the scalable 3-step synthesis of 2-phenyl-2-(piperidin-4-yl)acetic acid HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)-2-phenylacetic acid

Objective: Generate the carbon-carbon bond via a magnesium dianion intermediate.

Procedure:

  • Charge a dry, nitrogen-purged 1L jacketed reactor with Phenylacetic acid (13.7 g, 0.100 mol) and anhydrous Tetrahydrofuran (THF, 150 mL). Cool the solution to 0 °C[3].

  • Slowly add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 100 mL, 0.200 mol) via an addition funnel over 30 minutes, maintaining the internal temperature strictly below 10 °C[3].

  • Allow the resulting thick suspension to warm to room temperature and stir for 1 hour to ensure complete dianion formation[3].

  • Add N-Boc-4-piperidone (20.0 g, 0.100 mol) in one portion as a solid[3]. Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction carefully with saturated aqueous NH4​Cl (100 mL) at 0 °C, then acidify to pH 2–3 using 1M HCl[3].

  • Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude hydroxy acid as a white solid.

E-E-A-T Insight (Causality of Reagent Choice): Why use iPrMgCl instead of n-BuLi or LDA? Lithium bases often lead to competing nucleophilic attack on the Boc-protecting group or cause self-condensation of the piperidone. iPrMgCl acts as a highly effective, non-nucleophilic base that smoothly generates a stable magnesium enolate. Two equivalents are strictly required: the first equivalent deprotonates the highly acidic carboxylic acid proton, while the second deprotonates the alpha-carbon to form the active nucleophilic dianion[3].

Step 2: One-Pot Deprotection and Dehydration

Objective: Eliminate the tertiary alcohol and remove the Boc group simultaneously to form the exocyclic alkene hydrochloride salt.

Procedure:

  • Dissolve the crude Intermediate 1 (~33 g) in Glacial Acetic Acid (150 mL) in a 500 mL round-bottom flask.

  • Add concentrated aqueous HCl (37%, 30 mL) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to 105 °C (reflux) for 4 to 6 hours.

  • Monitor the reaction via LC-MS. Once the intermediate mass disappears, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.

  • Triturate the resulting viscous residue with cold Acetone (100 mL). The product will precipitate as an off-white powder. Filter, wash with cold Diethyl Ether, and dry under vacuum.

E-E-A-T Insight (Causality of Reaction Design): Why use a one-pot acidic reflux? Traditional discovery-scale routes utilize mesyl chloride (MsCl) and triethylamine to force the elimination[3], followed by a separate Trifluoroacetic acid (TFA) deprotection step. By utilizing boiling HCl/AcOH, the acidic conditions protonate the tertiary hydroxyl group to facilitate an E1 elimination (driven by the thermodynamic stability of the resulting conjugated exocyclic double bond). Simultaneously, the Boc group is cleaved (releasing volatile isobutylene and CO2​ ). This saves an entire synthetic step, avoids expensive reagents, and directly yields the highly crystalline hydrochloride salt.

Step 3: Catalytic Hydrogenation

Objective: Stereoselective reduction of the tetrasubstituted alkene to yield the final saturated piperidine.

Procedure:

  • Transfer the alkene hydrochloride salt (Intermediate 2) to a Parr hydrogenator pressure vessel.

  • Suspend the salt in Methanol (200 mL).

  • Add 10% Palladium on Carbon (Pd/C, 50% wet, 2.0 g) carefully under a steady stream of nitrogen.

  • Seal the vessel, purge with Nitrogen (3 cycles), and then purge with Hydrogen gas (3 cycles).

  • Pressurize the vessel with H2​ to 50 psi and agitate at room temperature for 12–18 hours.

  • Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with hot Methanol (50 mL).

  • Concentrate the filtrate to dryness. Recrystallize the crude residue from boiling Ethanol/Ethyl Acetate to afford the pure 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride as a brilliant white crystalline solid.

E-E-A-T Insight (Causality of Catalyst Protection): Why hydrogenate the hydrochloride salt rather than the free base? Free piperidines are notorious for poisoning palladium catalysts by strongly coordinating their lone electron pairs to the active metal sites. By keeping the amine protonated as the HCl salt, the nitrogen lone pair is tied up, preventing catalyst deactivation. This allows for significantly lower catalyst loadings and ensures complete conversion of the sterically hindered tetrasubstituted alkene.

Analytical Characterization & Yield Summary

To ensure a self-validating system, the following quantitative data and analytical markers should be used to verify the success of each step.

CompoundExpected YieldPhysical StateKey Analytical Markers (NMR / MS)
Intermediate 1 85–90%White solidESI-MS: [M-H]⁻ 334 ¹H NMR: Boc group singlet at ~1.45 ppm (9H, s)
Intermediate 2 (Alkene HCl)75–80%Off-white powderESI-MS: [M+H]⁺ 218 ¹H NMR: Complete loss of Boc signal; Alkene presence implied by lack of C4 piperidine proton.
Final Product (HCl salt)90–95%White crystalline solidESI-MS: [M+H]⁺ 220 ¹H NMR: Alpha-proton doublet at ~3.5 ppm (1H, d, J = 10.5 Hz)

Note: Overall isolated yield across the 3-step sequence is typically 57–68%, requiring zero column chromatography.

Sources

Application Note: Rational Design and Synthesis of PROTACs Using 4-Aryl Piperidine Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocol

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. While early PROTAC development heavily relied on highly flexible polyethylene glycol (PEG) or alkyl chains, these first-generation linkers often suffer from poor metabolic stability (due to oxidative cleavage) and a high entropic penalty upon binding.

To overcome these pharmacokinetic and thermodynamic hurdles, the field has shifted toward incorporating rigid and semi-flexible motifs. 4-aryl piperidines have emerged as privileged linker scaffolds. The incorporation of a piperidine ring fused to an aryl system introduces a calculated degree of rigidity, which significantly impacts the 3D orientation of the degrader. This pre-organized conformation reduces the entropic penalty during ternary complex formation (Protein of Interest[POI] – PROTAC – E3 Ligase) and optimizes drug-like properties.

Furthermore, replacing linear chains with cycloalkane structures like piperidine enhances both metabolic stability and aqueous solubility[1]. The basic nitrogen within the piperidine ring allows for fine-tuning of the molecule's ionization constant ( pKa​ ), which is a critical lever for modulating pH-dependent solubility, lipophilicity, and cellular permeability in PROTACs[2]. A piperidine group has been successfully utilized as a linker to specifically increase the solubility of androgen receptor (AR) degrader PROTACs, proving its utility in clinical-stage drug design[3].

Quantitative Profiling of Linker Chemotypes

To guide rational linker selection, the following table summarizes the physicochemical and thermodynamic trade-offs of common PROTAC linker classes.

Linker ClassStructural FlexibilityAqueous SolubilityMetabolic StabilityEntropic Binding Penalty
PEG Chains Highly FlexibleHighLow (Prone to oxidative cleavage)High
Alkyl Chains Highly FlexibleLowHigh (Resistant to oxidation)High
4-Aryl Piperidines Semi-FlexibleModerate to High ( pKa​ tunable)High (Sterically protected)Low (Pre-organized conformation)

Visualizing the Degradation Pathway

G POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC (4-Aryl Piperidine Linker) PROTAC->Ternary Semi-flexible bridging E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ub transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target recognition

Fig 1. PROTAC-mediated ternary complex formation and targeted degradation pathway.

Validated Synthesis Protocol: 4-Aryl Piperidine PROTAC Assembly

The following protocol details the synthesis of a PROTAC using a commercially available semi-flexible building block: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid . This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream complexities arise.

Synthesis Step1 Boc-4-aryl piperidine Step2 Amide Coupling (E3 Ligand) Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 Amide/Alkyl Coupling (POI Ligand) Step3->Step4 Step5 Purification & QC Step4->Step5

Fig 2. Step-by-step synthesis workflow for 4-aryl piperidine-based PROTACs.

Phase 1: E3 Ligand Conjugation (Amide Coupling)

Causality: We utilize HATU as the coupling reagent because the benzoic acid moiety on the linker can be sterically hindered. HATU ensures rapid formation of the active ester, minimizing epimerization and maximizing yield.

  • Activation: Dissolve 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Conjugation: Add the amine-functionalized E3 ligase ligand (e.g., a lenalidomide derivative) (1.1 eq). Stir for 2–4 hours at room temperature.

  • Self-Validation Checkpoint: Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS (ESI+). Do not proceed until the extracted ion chromatogram confirms the disappearance of the starting carboxylic acid and the presence of the Boc-protected intermediate mass.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is used to cleanly cleave the Boc protecting group from the piperidine nitrogen without hydrolyzing the newly formed amide bond.

  • Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA/Dichloromethane (DCM) (0.05 M). Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The appearance of a bright purple spot indicates the successful generation of the free secondary amine.

  • Isolation: Concentrate the mixture under a stream of N2​ to remove excess TFA. Co-evaporate with toluene (3x) to remove residual acid, yielding the piperidine TFA salt.

Phase 3: POI Ligand Conjugation & Final Purification

Causality: The free piperidine nitrogen is a strong nucleophile. It can be coupled to a carboxylic acid on the POI ligand (via HATU/DIPEA) or alkylated using an alkyl halide.

  • Coupling: Dissolve the piperidine TFA salt (1.0 eq) and the POI ligand (bearing a carboxylic acid, 1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (4.0 eq—extra base is required to neutralize the TFA salt). Stir for 4 hours.

  • Purification: Filter the crude reaction mixture through a 0.22 µm PTFE syringe filter. Purify via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Final QC: Lyophilize the pure fractions. Confirm the final PROTAC structure and purity (>95%) using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Source: nih.
  • Source: precisepeg.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)
  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)

Sources

Troubleshooting & Optimization

Improving the yield of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride . This portal is designed for researchers, application scientists, and drug development professionals. It provides field-proven protocols, mechanistic insights, and targeted troubleshooting for the three-step synthesis of this critical active pharmaceutical ingredient (API) intermediate.

Process Overview & Synthetic Strategy

The synthesis of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is typically executed via a highly modular three-step sequence:

  • Alkylation: Deprotonation of ethyl 2-phenylacetate followed by nucleophilic substitution with 1-Boc-4-iodopiperidine.

  • Hydrolysis: Saponification of the sterically hindered ethyl ester to the corresponding carboxylic acid.

  • Deprotection & Salt Formation: Acid-catalyzed cleavage of the Boc protecting group, directly yielding the target hydrochloride salt.

Workflow A Ethyl 2-phenylacetate + 1-Boc-4-iodopiperidine B Step 1: Alkylation (LDA, THF, -78°C) A->B C Step 2: Hydrolysis (LiOH, THF/H2O) B->C Intermediate 1 D Step 3: Deprotection (4M HCl in Dioxane) C->D Intermediate 2 E 2-phenyl-2-(piperidin-4-yl) acetic acid HCl D->E Final API

Figure 1: Three-step synthetic workflow for 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride.

Quantitative Process Metrics

To establish a baseline for your experiments, compare your results against the validated parameters in the table below.

Process StepReagents & SolventsTemp (°C)Time (h)Expected YieldCritical Quality Attribute (CQA)
1. Alkylation LDA, 1-Boc-4-iodopiperidine, THF-78 to RT1665–75%Strict temperature control to prevent E2 elimination.
2. Hydrolysis LiOH·H₂O, THF/MeOH/H₂O (3:1:1)6012–2485–95%Precise acidification (pH ~3.5) to avoid Boc cleavage.
3. Deprotection 4M HCl in 1,4-Dioxane0 to RT2–4>90%Strict exclusion of moisture during final isolation.

Standard Operating Protocols (SOPs)

Step 1: Enolate Alkylation
  • Enolate Formation: Charge a flame-dried, argon-purged flask with anhydrous THF (0.5 M relative to substrate) and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to generate LDA.

  • Substrate Addition: Add ethyl 2-phenylacetate (1.0 eq) dropwise. Stir for 1 hour at -78 °C. Note: Ethyl 2-phenylacetate has a pKa of ~22.7 in DMSO; LDA ensures rapid and quantitative enolization[1].

  • Alkylation: Add a solution of 1-Boc-4-iodopiperidine (1.1 eq) in THF dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Self-Validation & Workup: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and verify the consumption of the iodide via TLC (Hexanes/EtOAc 4:1). Quench the bulk reaction with saturated NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Ester Saponification
  • Reaction Setup: Dissolve the purified intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Hydrolysis: Add LiOH monohydrate (5.0 eq). Heat the mixture to 60 °C and stir for 12–24 hours.

  • Self-Validation & Workup: Monitor via LC-MS. Once complete, concentrate the mixture under reduced pressure to remove organic solvents. Cool the aqueous layer to 0 °C and carefully acidify to pH 3.5 using 1M aqueous citric acid. Extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate to yield the carboxylic acid intermediate.

Step 3: Boc Deprotection & Salt Formation
  • Reaction Setup: Dissolve the carboxylic acid intermediate in a minimal amount of anhydrous DCM.

  • Deprotection: Cool to 0 °C and add 4M HCl in 1,4-dioxane (10.0 eq) dropwise[2]. Remove the ice bath and stir at room temperature for 2–4 hours. A white precipitate will typically form[3].

  • Self-Validation & Workup: Monitor the evolution of isobutylene gas; cessation indicates reaction completion. Concentrate the mixture under reduced pressure using a water bath set strictly below 30 °C . Triturate the resulting residue with ice-cold anhydrous diethyl ether. Filter the solid under a blanket of dry nitrogen to yield the final hydrochloride salt[4].

Troubleshooting Guides & FAQs

Q1: Why is my yield for the alkylation step (Step 1) consistently below 40%, with significant starting material recovered? A1: You are likely experiencing a competing E2 elimination pathway. The lithium enolate of ethyl 2-phenylacetate is a strong base. Because 1-Boc-4-iodopiperidine is a secondary halide, the enolate can abstract a proton from the piperidine ring instead of attacking the carbon, yielding 1-Boc-1,2,3,6-tetrahydropyridine and regenerating your starting ester. Solution: Ensure strict temperature control. The Sₙ2 pathway has a lower activation energy than the E2 pathway; maintaining the reaction at -78 °C for an extended period before warming favors substitution. If the issue persists, adding a polar aprotic cosolvent like DMPU (10% v/v) can increase the nucleophilicity of the enolate without increasing its basicity.

Mechanism Enolate Lithium Enolate (Nucleophile/Base) SN2 SN2 Pathway (Low Temp: -78°C) Enolate->SN2 E2 E2 Pathway (High Temp / Sterics) Enolate->E2 Electrophile 1-Boc-4-iodopiperidine (Secondary Halide) Electrophile->SN2 Electrophile->E2 Product Desired Alkylated Ester SN2->Product Substitution Byproduct Elimination Byproduct (Tetrahydropyridine) E2->Byproduct Elimination

Figure 2: Competing SN2 and E2 pathways during the alkylation of the secondary halide.

Q2: During Step 2 (Hydrolysis), the reaction stalls at 50% conversion even after 24 hours. How can I drive it to completion? A2: The ester group in this molecule is highly sterically hindered due to the adjacent phenyl ring and the bulky piperidine moiety. Standard LiOH conditions at room temperature will fail. Solution: You must apply thermal forcing conditions. Ensure the reaction is heated to at least 60 °C. If it still stalls, switch to a more aggressive hydroxide source, such as KOH in refluxing ethanol/water, or utilize microwave irradiation (100 °C for 1 hour).

Q3: My final deprotection step yields a sticky, gummy residue instead of a crystalline solid. How do I obtain the free-flowing hydrochloride salt? A3: The Boc deprotection using 4M HCl in 1,4-dioxane is highly efficient[2], but the resulting 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride salt is extremely hygroscopic. The "gum" is the product absorbing atmospheric moisture or residual dioxane. Solution: Do not use a rotary evaporation water bath above 30 °C, as heat can cause the product to oil out. To break the gum, aggressively triturate the crude residue with ice-cold anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Perform the final vacuum filtration under a strict blanket of dry nitrogen or argon, and immediately transfer the solid to a vacuum desiccator containing P₂O₅.

Q4: Can I use TFA instead of HCl for the final deprotection? A4: While TFA will efficiently remove the Boc group, it generates the trifluoroacetate salt. For this specific API intermediate, the hydrochloride salt is generally preferred for downstream coupling reactions or biological assays due to better solubility profiles and the avoidance of potentially toxic trifluoroacetate counterions. Furthermore, HCl in dioxane typically yields a product that is easier to precipitate and isolate[2].

References

  • Title: Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives. Source: RPTU (Rheinland-Pfälzische Technische Universität). URL: [Link]

  • Title: Boc Deprotection - HCl. Source: Common Organic Chemistry. URL: [Link]

  • Title: 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Source: National Institutes of Health (PMC). URL: [Link]

Sources

Technical Support Center: Optimization of Piperidine Ring Formation & Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclization step of piperidine ring formation. While the piperidine core is a ubiquitous pharmacophore in drug development, its construction is highly sensitive to reaction conditions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize the three most common piperidine cyclization pathways: Double Reductive Amination , Intramolecular Aza-Michael Addition , and Ring-Closing Metathesis (RCM) .

Strategic Decision Matrix for Piperidine Cyclization

Choosing the correct cyclization strategy is dictated by your acyclic precursor. The diagram below outlines the standard strategic pathways utilized in modern synthetic workflows.

G Start Identify Acyclic Precursor Dicarbonyl 1,5-Dicarbonyl + Primary Amine Start->Dicarbonyl Tethered Tethered Amine & Enone Start->Tethered Diene Diallylamine / Diene Start->Diene RedAm Double Reductive Amination Dicarbonyl->RedAm NaBH(OAc)3 AzaM Intramolecular Aza-Michael Tethered->AzaM Organocatalyst / TFA RCM Ring-Closing Metathesis (RCM) Diene->RCM Grubbs II Catalyst

Decision matrix for selecting piperidine cyclization strategies based on precursor structure.

Troubleshooting Guides & FAQs

Issue 1: Over-reduction or Incomplete Cyclization in Reductive Amination

Q: My double reductive amination of a 1,5-dicarbonyl compound is yielding a mixture of acyclic amino alcohols and polymeric side products instead of the desired piperidine. How do I fix this?

Causality & Solution: This is a kinetic issue caused by adding the reducing agent too early. The reductive amination of 1,5-dicarbonyl compounds relies on a delicate sequence: intermolecular condensation, intramolecular cyclization to form a cyclic iminium ion, and finally, reduction[1]. If the reducing agent (e.g., NaBH4​ or NaBH(OAc)3​ ) is present before the cyclic iminium ion fully forms, it will prematurely reduce the intermediate mono-imine or unreacted carbonyls, permanently trapping the molecule in an acyclic state.

Optimization: Adopt a stepwise addition protocol . Allow the amine and dicarbonyl to stir in the presence of a mild acid (like acetic acid) to drive complete iminium formation before introducing the hydride source.

G A 1,5-Dicarbonyl + Amine B Intermolecular Condensation A->B C Mono-Imine Intermediate B->C D Intramolecular Cyclization C->D E Cyclic Iminium Ion D->E F Reduction (NaBH(OAc)3) E->F G Substituted Piperidine F->G

Mechanistic sequence of double reductive amination highlighting the iminium intermediate.

Issue 2: Poor Diastereoselectivity in Intramolecular Aza-Michael Additions

Q: I am attempting an intramolecular aza-Michael addition of an enone carbamate, but my yields are low and the diastereoselectivity is poor. What parameters should I adjust?

Causality & Solution: The aza-Michael reaction is highly reversible. Without a rigid transition state, thermodynamic equilibration leads to poor stereocontrol. Furthermore, the nucleophilicity of protected amines (like carbamates) is inherently low. Recent advances show that using a chiral organocatalyst (such as a cinchona-based primary-tertiary diamine) combined with a co-catalyst like Trifluoroacetic Acid (TFA) dramatically improves both yield and enantiomeric excess (ee)[2]. The TFA assists in the formation of a rigid iminium intermediate, locking the conformation. Alternatively, the addition of Lewis acids like Lithium Chloride ( LiCl ) can accelerate the endo-aza-Michael process by activating the Michael acceptor[3].

Issue 3: Catalyst Poisoning and Dimerization in Ring-Closing Metathesis (RCM)

Q: My RCM reaction using Grubbs II catalyst stalls at 30% conversion, and LC-MS shows a significant amount of dimerized byproducts. Additionally, I am seeing unexpected oxidation of my amine.

Causality & Solution: There are three competing factors here:

  • Catalyst Poisoning: Basic tertiary or secondary amines strongly coordinate to the Ruthenium center of the Grubbs catalyst, leading to rapid catalyst degradation[4].

  • Unexpected Oxidation: Ru-catalysts, especially in the presence of electron-deficient additives or oxygen, can promote the unwanted oxidation of tertiary amines into enamines[5].

  • Cross-Metathesis (Dimerization): RCM is an intramolecular process competing against intermolecular cross-metathesis[4].

Optimization: Always protect the basic amine (e.g., as a Boc, Cbz, or carbamate) prior to RCM. If protection is impossible, pre-treat the amine with a stoichiometric amount of HCl or Ti(O-iPr)4​ to form a salt/complex, rendering the nitrogen lone pair unavailable for Ru-coordination. To eliminate dimerization, run the reaction at high dilution ( 0.01 M−0.05 M ) and add the catalyst portion-wise.

G Issue RCM Stalls or Low Yield Check1 Is the amine basic? Issue->Check1 Sol1 Protect amine (Boc/Cbz) or form HCl salt Check1->Sol1 Yes (Catalyst Poisoning) Check2 Are dimers forming? Check1->Check2 No Sol2 Increase dilution (0.01 - 0.05 M) Check2->Sol2 Yes (Cross-Metathesis)

Troubleshooting logic tree for resolving common issues in Ring-Closing Metathesis (RCM).

Quantitative Optimization Parameters

The following table summarizes the optimized baseline conditions for the three primary cyclization techniques. Use these as your starting point before conducting fine-tuning screens.

Cyclization MethodCatalyst / ReagentOptimal SolventTempConcentrationKey Additive / Note
Double Reductive Amination NaBH(OAc)3​ (1.5-2.0 eq)DCE or MeOH 0 °C to RT 0.1 M−0.2 M AcOH (1 eq) to accelerate iminium formation.
Intramolecular Aza-Michael Cinchona-diamine (10 mol%)Toluene or DCMRT to 50 °C 0.1 M TFA or LiCl to activate the Michael acceptor.
Ring-Closing Metathesis Grubbs II (5 mol%)Toluene or DCM 40 °C to Reflux 0.01 M−0.05 M Ti(O-iPr)4​ or HCl (if amine is unprotected).

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must include built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Stepwise Double Reductive Amination of 1,5-Dicarbonyls

Causality: Separating the iminium formation from the reduction prevents the generation of acyclic amino alcohols.

  • Iminium Formation: Dissolve the 1,5-dicarbonyl compound (1.0 eq) and primary amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.1 M . Add glacial acetic acid (1.0 eq). Stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Pull a aliquot. Run a TLC (e.g., 30% EtOAc/Hexanes). Do not proceed until the starting dicarbonyl spot is completely consumed and a new, highly polar baseline spot (the iminium salt) has formed.

  • Reduction: Cool the reaction mixture to 0 °C . Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 eq) portion-wise over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: High-Dilution Ring-Closing Metathesis (RCM)

Causality: High dilution kinetically favors intramolecular cyclization over intermolecular dimerization, while portion-wise catalyst addition mitigates the effects of thermal catalyst degradation[4].

  • Preparation: Dissolve the N-protected diallylamine precursor (1.0 eq) in anhydrous, degassed Toluene to achieve a strict concentration of 0.02 M .

  • Heating: Heat the solution to 80 °C under a positive pressure of Argon.

  • Catalyst Addition: Prepare a solution of 2nd Generation Grubbs Catalyst (5 mol%) in 1 mL of degassed Toluene. Add this catalyst solution dropwise via syringe pump over 2 hours to the heated reaction mixture.

  • Validation Checkpoint: After 3 hours, analyze an aliquot via LC-MS. You must observe the mass corresponding to [M−28] (loss of ethylene gas). If starting material remains, add an additional 2 mol% of catalyst.

  • Workup: Cool to room temperature, add a ruthenium scavenger (e.g., DMSO or a functionalized silica), stir for 12 hours, and filter through a pad of Celite.

References

  • BenchChem. A Comparative Review of Synthetic Methods for Piperidine Rings.
  • Beilstein Journal of Organic Chemistry. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • Organic & Biomolecular Chemistry (RSC). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • ACS Organic Process Research & Development.
  • ResearchGate.

Sources

Technical Support Center: Reducing By-product Formation in the Multi-step Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, minimizing the formation of unwanted by-products. The piperidine moiety is a crucial scaffold in numerous pharmaceuticals, making its efficient and clean synthesis a paramount objective.[1][2][3] This resource provides in-depth, evidence-based solutions to common challenges encountered during the multi-step synthesis of these valuable heterocyclic compounds.

I. Troubleshooting Guides by Synthetic Method

This section is organized by common synthetic strategies used to construct the piperidine ring. Each guide addresses specific by-products and offers practical, step-by-step protocols for their mitigation.

Catalytic Hydrogenation of Pyridines

The reduction of substituted pyridines is a direct and frequently employed method for accessing the piperidine core.[3][4] However, the aromaticity of the pyridine ring can present challenges, often requiring forcing conditions that can lead to undesired side reactions.[3][5]

FAQ 1: My hydrogenation reaction is incomplete, or I'm observing over-reduction and ring-opening by-products. What's going wrong?

Root Cause Analysis:

Incomplete hydrogenation often stems from catalyst deactivation or insufficient reaction conditions (temperature, pressure). Over-reduction, leading to cleavage of C-N bonds, can occur with highly active catalysts or under harsh conditions.[5] The presence of water can also promote ring-opening side reactions.[5]

Troubleshooting & Optimization:

  • Catalyst Selection: The choice of catalyst is critical. While highly active catalysts like Rhodium on carbon (Rh/C) can be effective, they may also promote over-reduction.[6] Platinum(IV) oxide (PtO₂, Adams' catalyst) is often a good starting point for its reliability.[5][7] For substrates with sensitive functional groups, palladium on carbon (Pd/C) might be a milder option, though it may require higher pressures or temperatures.[6]

  • Solvent and Additives: Glacial acetic acid is a common solvent that can activate the pyridine ring for reduction.[5][7] However, for substrates prone to acid-catalyzed degradation, alternative solvents like ethanol or methanol should be considered. The use of anhydrous conditions is recommended to minimize ring-opening.[5]

  • Reaction Parameters: A systematic optimization of hydrogen pressure and reaction temperature is crucial. Increasing the hydrogen pressure can often drive the reaction to completion and may also influence the diastereoselectivity of the product.[5]

Experimental Protocol: Optimized Hydrogenation of a Substituted Pyridine [5][7]

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in anhydrous glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50-80 bar. Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Workup: Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas. Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a versatile method for constructing piperidines from dicarbonyl compounds or keto-amines.[8] However, the reaction can be plagued by side reactions such as over-alkylation and the reduction of the starting carbonyl compound.[9][10]

FAQ 2: I'm observing significant formation of a tertiary amine by-product (over-alkylation) and/or the corresponding alcohol from my starting ketone. How can I improve the selectivity?

Root Cause Analysis:

Over-alkylation occurs when the newly formed secondary amine (the desired piperidine) is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound.[10] The reduction of the starting carbonyl to an alcohol is a common side reaction when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).[9][10]

Troubleshooting & Optimization:

  • Choice of Reducing Agent: This is the most critical parameter. Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its high selectivity.[8][10] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions.[9][10]

Reducing AgentSelectivity for Iminium IonKey Considerations
Sodium Borohydride (NaBH₄)LowCan reduce aldehydes and ketones.[10]
Sodium Cyanoborohydride (NaBH₃CN)HighToxic cyanide byproduct. Works well at pH 4-5.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Very HighMild, non-toxic, and highly effective.[10]
  • Reaction Control:

    • Stepwise Procedure: To minimize over-alkylation, a two-step, one-pot approach is recommended. First, allow the imine/enamine to form by pre-incubating the amine and carbonyl components, then add the reducing agent.[10]

    • Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to control over-alkylation.[10]

    • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[9] Adding a catalytic amount of acetic acid can be beneficial.

Experimental Workflow: Selective Reductive Amination

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A Combine Amine and Carbonyl in Solvent (e.g., DCE, THF) B Add Catalytic Acetic Acid (optional) A->B C Stir at Room Temperature (30 min - 1 hr) B->C D Add NaBH(OAc)₃ portion-wise C->D Proceed to reduction E Monitor Reaction by TLC/LC-MS D->E F Quench with Saturated NaHCO₃ E->F Reaction Complete G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H G A β-arylethylamine + Aldehyde B Schiff Base/Imine A->B Condensation (-H₂O) C Iminium Ion (Protonated) B->C Acid Catalysis (H⁺) D Spirocyclic Intermediate C->D Electrophilic Aromatic Substitution E Rearrangement & Deprotonation D->E [1,2]-shift F Tetrahydro-β-carboline Product E->F Tautomerization

Caption: Mechanism of the Pictet-Spengler reaction.

II. General FAQs for Piperidine Synthesis

FAQ 4: I'm observing epimerization at a stereocenter adjacent to the piperidine nitrogen. How can I prevent this?

Root Cause Analysis:

Epimerization at the α-carbon to the nitrogen can occur under both acidic and basic conditions, often through the formation of an enamine or via reversible protonation/deprotonation. [11]In some cases, photoredox conditions can also lead to epimerization through a radical intermediate. [12][13] Mitigation Strategies:

  • Mild Reaction Conditions: Avoid prolonged exposure to strong acids or bases and elevated temperatures.

  • Protecting Groups: If the piperidine nitrogen is unprotected, consider introducing a suitable protecting group (e.g., Boc, Cbz) to reduce the basicity of the nitrogen and prevent enamine formation.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may be formed. At higher temperatures, the reaction may become reversible, leading to the thermodynamically more stable epimer. [14]

FAQ 5: My piperidine product is forming an N-oxide by-product. What is the cause and how can I avoid it?

Root Cause Analysis:

Tertiary amines, including many substituted piperidines, can be oxidized to their corresponding N-oxides, especially upon exposure to air, oxidizing agents, or during certain reaction workups. [15][16]While sometimes N-oxides are desired as prodrugs, their unintended formation can be problematic. [16][17] Prevention and Removal:

  • Inert Atmosphere: Conduct reactions and store products under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. [5]* Avoid Oxidizing Agents: Be mindful of reagents and conditions that could promote oxidation.

  • Reduction of N-oxides: If an N-oxide has formed, it can often be reduced back to the parent piperidine using mild reducing agents. A common method is the use of ammonium formate with palladium on carbon. [6][18]

III. References

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024, October 12). Retrieved from [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. (2023, June 30). Retrieved from [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC. (n.d.). Retrieved from [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents. (n.d.). Retrieved from

  • Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - ACS Publications. (2017, March 9). Retrieved from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved from [Link]

  • Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. (2017, October 27). Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30). Retrieved from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. (n.d.). Retrieved from [Link]

  • Epimerisation in Peptide Synthesis - MDPI. (2023, December 8). Retrieved from [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC. (n.d.). Retrieved from [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC. (n.d.). Retrieved from [Link]

  • Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids | The Journal of Organic Chemistry - ACS Publications. (2025, October 30). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. (2020, January 19). Retrieved from [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024, January 3). Retrieved from [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. (n.d.). Retrieved from [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (n.d.). Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Semantic Scholar. (n.d.). Retrieved from [Link]

  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents. (n.d.). Retrieved from

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Electrolytic reduction of pyridine to piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2022, June 21). Retrieved from [Link]

  • ChemInform Abstract: A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo 2 N catalyst: a DFT study - Canadian Science Publishing. (n.d.). Retrieved from [Link]

Sources

How to prevent racemization during the synthesis of chiral piperidine carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of chiral piperidine carboxylic acids. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to address one of the most persistent challenges in this area: the prevention of racemization. This resource is structured to help you diagnose potential issues, understand the underlying chemical principles, and implement robust strategies to maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs): Understanding the Fundamentals of Racemization

This section addresses the core concepts of racemization as it pertains to the synthesis of chiral piperidine carboxylic acids, which share many mechanistic similarities with α-amino acids.

Q1: What is racemization and why is it a critical issue in my synthesis?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate), leading to a complete loss of optical activity.[1][2] In the context of drug development, this is a critical failure. The biological activity of a molecule, such as a piperidine carboxylic acid derivative, is intimately tied to its three-dimensional structure. Different enantiomers can have drastically different pharmacological, physiological, or toxicological effects.[1] The presence of the undesired enantiomer as a diastereomeric impurity can reduce the efficacy of a drug, introduce off-target effects, and create significant challenges for purification.[2][3]

Q2: What is the primary chemical mechanism responsible for racemization during the synthesis of these chiral acids?

A2: The dominant mechanism for racemization, especially during peptide-like coupling reactions (i.e., forming an amide bond), is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] The process unfolds as follows:

  • Activation: The carboxylic acid is activated (e.g., by a coupling reagent) to make it susceptible to nucleophilic attack.

  • Intramolecular Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the oxazolone ring.

  • Deprotonation: The proton on the α-carbon (the chiral center) of the oxazolone is now highly acidic. A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate.[4][5][6]

  • Reprotonation: The planar intermediate can be reprotonated from either face, leading to a mixture of both L and D isomers and thus, racemization.[3]

A secondary, less common pathway is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton without forming an oxazolone.[3]

RacemizationMechanism cluster_0 Chiral L-Acid cluster_1 Activation & Cyclization cluster_2 Loss of Chirality cluster_3 Racemized Product start L-Piperidine Carboxylic Acid (Protected) activated Activated Intermediate start->activated Coupling Reagent oxazolone 5(4H)-Oxazolone (Still Chiral) activated->oxazolone Intramolecular Attack planar Planar, Achiral Enolate Intermediate oxazolone->planar Base (B:) -H⁺ l_prod L-Product planar->l_prod Reprotonation (BH) d_prod D-Product planar->d_prod Reprotonation (BH)

Diagram 1: The Oxazolone mechanism, the primary pathway for racemization.


Q3: Are certain reaction conditions more likely to cause racemization?

A3: Yes, the extent of racemization is highly sensitive to the reaction conditions. Key factors include:

  • Base: The choice and amount of base are critical. Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton, significantly increasing the rate of racemization.[2] The basicity and steric hindrance of the base have a major influence.[7]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including the pathways leading to racemization.[1][2]

  • Solvent: The polarity of the solvent can influence racemization rates by stabilizing the intermediates involved in the process. Protic solvents, for instance, can sometimes stabilize ionic intermediates that facilitate racemization.[1][8]

  • Activation Time: Prolonged activation times before the introduction of the nucleophile can lead to a higher concentration of the racemization-prone oxazolone intermediate.[9]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This guide provides a systematic approach to troubleshooting when you observe a lower-than-expected enantiomeric excess (ee) or diastereomeric excess (de) in your product.

Issue: High levels of epimerization or racemization are detected in the final product.

This is a common issue that can often be traced back to the coupling step, work-up, or purification. Follow this workflow to identify and mitigate the problem.

Diagram 2: A decision-tree workflow for troubleshooting racemization.


Detailed Troubleshooting Steps
Step 1: Evaluate Your Coupling Reagent Strategy

The choice of coupling reagent is your first and most critical line of defense against racemization.

  • Problem: Using carbodiimide reagents like DCC or DIC without an additive is known to cause significant racemization.[3][10]

  • Solution: Always use carbodiimides in conjunction with an additive. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma intercept the initial activated species to form an active ester that is less prone to oxazolone formation and subsequent racemization.[7][9][11][12]

  • Advanced Solution: For particularly sensitive substrates, switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., BOP, PyBOP) based coupling reagent.[3][10] These reagents are generally more efficient and form the active ester in situ, minimizing the lifetime of more reactive intermediates.[12] HATU, which is based on HOAt, is generally considered superior to HBTU for suppressing racemization.[9]

Reagent ClassExamplesRelative Racemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCHigh (if used alone) MUST be used with an additive (HOBt, HOAt, Oxyma).[3][12]
Uronium/Aminium HBTU, HCTU, HATU, TBTULow to Moderate Very efficient. HATU is superior for racemization suppression.[9] Can cause guanidinylation of free amines if not pre-activated.[11]
Phosphonium BOP, PyBOP, PyAOPLow Highly efficient. BOP produces a carcinogenic byproduct.[10] PyAOP is excellent for hindered couplings.[9]
Specialty DEPBT, TSTU, YnamidesVery Low DEPBT is excellent for fragment coupling.[3] Ynamide reagents show remarkable superiority in suppressing racemization.[13]
Step 2: Scrutinize the Base

The base facilitates the reaction but can also be the primary culprit in promoting racemization.

  • Problem: Using a strong, sterically unhindered base like triethylamine (TEA) can readily deprotonate the α-carbon of the oxazolone intermediate.

  • Solution: Switch to a weaker or more sterically hindered base.[3]

    • N-methylmorpholine (NMM) (pKa ~7.4) is a weaker base than common tertiary amines and is a good choice.[7][9]

    • N,N-diisopropylethylamine (DIEA or Hünig's base) (pKa ~10.1) is more basic but its significant steric bulk hinders its ability to abstract the α-proton.[7][9]

    • 2,4,6-Collidine (pKa ~7.4) is a weak, highly hindered base that often results in the least racemization.[3][7]

Step 3: Control Temperature and Reaction Time

Kinetic factors play a significant role in the race between the desired coupling reaction and the undesired racemization pathway.

  • Problem: Running reactions at elevated temperatures or allowing the activated acid to sit for too long before adding the amine component increases the likelihood of racemization.[1][14]

  • Solution:

    • Lower the Temperature: Perform the coupling reaction at 0°C or room temperature. Avoid heating unless absolutely necessary to overcome steric hindrance.[3]

    • Minimize Activation Time: When using coupling reagents, pre-activation of the carboxylic acid should be brief (typically 1-5 minutes) before adding the amine.[9] This ensures the reactive intermediate is consumed by the desired reaction before it has time to racemize.

Step 4: Examine Work-up and Purification Procedures

Stereochemical integrity can be compromised even after the main reaction is complete.

  • Problem: Aqueous work-ups involving strong acids or bases can catalyze racemization, especially for products where the chiral center is adjacent to a carbonyl group.[1][8][15] Standard silica gel for chromatography is acidic and can also promote racemization on the column.[8]

  • Solution:

    • Control pH: Use buffered or mild reagents for pH adjustments and washes, such as saturated ammonium chloride (NH₄Cl) for acidic washes and saturated sodium bicarbonate (NaHCO₃) for basic washes.[1]

    • Purification: Use neutralized silica gel or an alternative stationary phase like alumina for chromatographic purification.[8]

    • Temperature Control: Perform all work-up steps, including extractions and solvent removal, at low temperatures (0-5°C) to minimize the rate of potential racemization.[1]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol utilizes HATU, a reagent known for its high efficiency and low racemization potential.[3][9]

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral N-protected piperidine carboxylic acid (1.0 equiv) and the amine component (1.1 equiv) in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM).

  • Reagent Solution: In a separate vessel, dissolve 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv) and HATU (1.2 equiv) in the anhydrous solvent.

  • Cooling: Cool the flask containing the acid and amine to 0°C using an ice bath.

  • Base Addition: Add a sterically hindered base, such as N,N-diisopropylethylamine (DIEA) (2.5 equiv), to the reaction mixture.

  • Activation and Coupling: Add the HATU/HOAt solution dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting acid is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using neutralized silica gel.

Protocol 2: Analytical Method to Quantify Racemization

A practical way to assess the degree of racemization for a specific set of coupling conditions is to synthesize and analyze diastereomeric peptides.[3]

  • Model System Synthesis:

  • Coupling: Couple Fmoc-L-Ala and Fmoc-D-Ala separately to your piperidine-phenylalanine dipeptide using the exact coupling conditions (reagent, base, solvent, temperature) you wish to evaluate.

  • Analysis:

    • Cleave both crude peptides if they were synthesized on solid phase.

    • Create a 1:1 (by mass) mixture of the crude peptides A and B.

    • Analyze the mixture by reverse-phase HPLC.

  • Interpretation:

    • If your coupling conditions caused zero racemization , you will see only two peaks in the HPLC chromatogram, corresponding to the two diastereomers you synthesized.

    • If racemization occurred , you will see additional peaks. Specifically, the L-Ala coupling (Peptide A) will also produce some D-Ala diastereomer, and vice-versa. The integration of these unexpected peaks relative to the main peaks allows for the quantification of the extent of racemization.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions . Acro-Peptide. [Link]

  • Amino Acid Derivatives for Peptide Synthesis . AAPPTEC. [Link]

  • Coupling Reagents . Aapptec. [Link]

  • Ynamide Coupling Reagents: Origin and Advances . National Center for Biotechnology Information (PMC). [Link]

  • Racemization Assays . Thieme Chemistry. [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis . PubMed. [Link]

  • Racemization in peptide synthesis . Slideshare. [Link]

  • Racemization, Enantiomerization and Diastereomerization . Wiley Online Library. [Link]

  • Isomerization at the α-Carbon . Chemistry LibreTexts. [Link]

  • Reactions at the α-Carbon . University of Calgary. [Link]

  • Reactions at the Alpha Carbon of Carbonyls . Sketchy. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for Methylphenidate and Ritalinic Acid Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. Separating methylphenidate (MPH) and its primary inactive metabolite, ritalinic acid (RA), presents a classic physicochemical challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide is designed for researchers and drug development professionals. It bypasses basic introductory concepts to directly address the causality behind retention mechanisms, mobile phase selection, and advanced troubleshooting.

Part 1: Mechanistic Grounding (The "Why")

To optimize your mobile phase, you must first understand the opposing physicochemical properties of your analytes. MPH is a basic drug due to its piperidine ring. However, its primary metabolite, RA, is amphoteric—containing both the basic piperidine amine and a highly acidic carboxylic acid group.

At a typical reversed-phase starting pH of 3.0, MPH is fully protonated (cationic). Conversely, RA exists in a highly polar, partially zwitterionic state, making it notoriously difficult to retain on standard C18 silica columns.

Table 1: Physicochemical Properties & LC-MS/MS Parameters
AnalytepKaLogPMRM Transition (m/z)Optimal Mobile Phase Strategy
Methylphenidate (MPH) 8.8 (Amine)2.2234.2 → 84.1Buffered aqueous (pH 3.0 - 5.5) to prevent silanol tailing
Ritalinic Acid (RA) 2.9 (COOH), 8.9 (Amine)0.9220.1 → 84.1Low pH (< 3.0) or Phenyl-Hexyl/HILIC for polar retention

Part 2: Troubleshooting Guides & FAQs

Q1: Why does Ritalinic Acid (RA) elute in the void volume on my C18 column, and how can I fix it? Causality: RA is highly hydrophilic. If your mobile phase pH is near its carboxylic acid pKa (~2.9), the molecule becomes partially ionized and highly polar, causing it to wash out in the void volume. Solution: You must suppress the ionization of the carboxylic acid or change the stationary phase selectivity.

  • Mobile Phase Adjustment: Ensure your aqueous phase is tightly buffered at or below pH 3.0 using 5 mM ammonium formate with 0.1% formic acid[1].

  • Column Chemistry: If C18 fails, switch to a Phenyl-Hexyl column. The phenyl ring provides alternative π−π interactions with the aromatic ring of RA, significantly increasing retention without requiring harsh ion-pairing reagents[2].

Q2: I am experiencing severe peak tailing for Methylphenidate. What mobile phase adjustments are necessary? Causality: The secondary amine on MPH's piperidine ring undergoes secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica support. Solution: Increase the ionic strength of your mobile phase. Adding a volatile buffer like ammonium formate (5 to 10 mM) introduces ammonium ions ( NH4+​ ) that compete for and mask the active silanol sites, resulting in sharp, symmetrical peaks[1].

Q3: How do I optimize the mobile phase for enantiomeric separation (d- vs. l-threo-MPH)? Causality: Separating the enantiomers of MPH and RA requires chiral recognition, typically achieved using a protein-based stationary phase like α1​ -acid glycoprotein (Chiral-AGP). These columns are highly sensitive to pH and organic modifier concentration, which dictate the 3D conformation of the chiral selector. Solution: Gradient elution will denature the column. Use a strictly isocratic mobile phase of 10 mM ammonium formate adjusted to pH 5.4. Use a very weak organic modifier, such as 0.4% isopropanol or a low percentage of methanol, to elute the enantiomers without disrupting the chiral stationary phase[3].

Q4: Should I use Methanol or Acetonitrile as my organic modifier (Mobile Phase B)? Causality: While acetonitrile provides lower backpressure and slightly sharper peaks, methanol often yields better desolvation efficiency in the Electrospray Ionization (ESI) source for these specific piperidine derivatives. Solution: For maximum MS/MS sensitivity, use Methanol + 0.1% Formic Acid[1]. If peak resolution between isobaric interferences is the priority, switch to Acetonitrile.

Part 3: Validated Experimental Protocol

The following is a self-validating, high-throughput LC-MS/MS protocol for the simultaneous quantification of MPH and RA[4].

Self-Validation Checkpoint: If the retention time of RA is less than 1.0 minute, immediately halt the sequence. This indicates that the aqueous phase pH has drifted too high, or the column has lost its bonded phase.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve ammonium formate to a final concentration of 5 mM in MS-grade water. Add 0.1% (v/v) formic acid. Verify that the final pH is ~3.0.

  • Mobile Phase B (Organic): Add 0.1% (v/v) formic acid to MS-grade Methanol.

Step 2: Column Equilibration

  • Install a high-purity C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.6 µm particle size)[2].

  • Equilibrate the system with 95% Mobile Phase A at a flow rate of 0.4 mL/min for at least 10 column volumes.

Step 3: Gradient Elution Program

  • 0.00 – 0.50 min: Hold at 5% B. (Purpose: Focuses the highly polar RA on the column head).

  • 0.50 – 3.00 min: Linear ramp to 70% B. (Purpose: Elutes the more hydrophobic MPH).

  • 3.00 – 4.00 min: Step to 95% B. (Purpose: Washes late-eluting matrix lipids).

  • 4.00 – 5.00 min: Return to 5% B. (Purpose: Re-equilibration).

Step 4: MS/MS Acquisition Parameters

  • Set the source to Electrospray Ionization (ESI) in Positive Mode.

  • Monitor the primary quantifier transitions: m/z 234.2 → 84.1 for MPH and m/z 220.1 → 84.1 for RA[4].

Part 4: Decision Tree / Workflow Visualization

Use the following logical workflow to systematically troubleshoot your method development.

MobilePhaseOptimization Start Start: MPH & RA Method PhaseA Optimize Aqueous Phase Start->PhaseA Acidic pH < 3.0 (0.1% FA) Suppress RA COOH PhaseA->Acidic Buffered pH 5.0-5.5 (NH4-Formate) Reduce Silanol Effects PhaseA->Buffered PhaseB Select Organic Modifier Acidic->PhaseB Buffered->PhaseB MeOH Methanol (Better MS Sensitivity) PhaseB->MeOH ACN Acetonitrile (Sharper Peaks) PhaseB->ACN Eval Evaluate Chromatography MeOH->Eval ACN->Eval Tailing Issue: MPH Tailing Eval->Tailing Void Issue: RA at Void Volume Eval->Void Sol1 Increase Buffer Strength Tailing->Sol1 Sol2 Switch to Phenyl-Hexyl or HILIC Void->Sol2

Workflow for troubleshooting MPH and RA mobile phase conditions.

Part 5: References[1] Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry - daneshyari.com - View Source[3] Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - oup.com -View Source[4] Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - agilent.com - View Source[2] Ritalinic acid in urine: Impact of age and dose - nih.gov - View Source

Sources

Troubleshooting matrix effects in LC-MS/MS bioanalysis of piperidine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in regulated bioanalysis: mitigating matrix effects during the LC-MS/MS quantification of piperidine-based compounds (e.g., donepezil, fentanyl, bupivacaine, paroxetine).

Rather than simply providing a list of fixes, this guide is built on mechanistic causality. By understanding why piperidines behave the way they do in an electrospray plume, you can design self-validating assays that meet stringent regulatory guidelines.

The Causality of Matrix Effects in Piperidine Bioanalysis

To troubleshoot matrix effects, we must first understand the physicochemical nature of the analyte and the matrix.

Piperidine rings contain a basic secondary or tertiary amine nitrogen with a pKa typically between 9 and 11. Under standard reversed-phase liquid chromatography (RPLC) conditions (e.g., mobile phases containing 0.1% formic acid at pH ~2.7), this nitrogen is fully protonated. During Electrospray Ionization (ESI), these positively charged analytes must compete for space on the surface of charged droplets to be ejected into the gas phase.

The primary culprits of ion suppression in plasma or serum are endogenous glycerophosphocholines (PCs) and lysophosphatidylcholines (lyso-PCs)[1]. These phospholipids possess a permanently charged trimethylamine headgroup. Because they are highly surface-active, they monopolize the ESI droplet surface. When a protonated piperidine co-elutes with these lipids, it is forced into the droplet interior and neutralized during desolvation, resulting in severe absolute ion suppression[2].

Diagnostic Workflow

Before altering your assay, you must diagnose the exact source of the suppression. The following decision tree outlines the standard operating procedure for isolating phospholipid interferences.

MatrixEffectTroubleshooting Start Observe Signal Suppression for Piperidine Analyte Diag1 Run Post-Column Infusion & Precursor m/z 184 Scan Start->Diag1 Check1 Do phospholipids co-elute with the analyte? Diag1->Check1 Sol1 Optimize Sample Prep: Switch PPT to MCX SPE Check1->Sol1 Yes (High Lipid Load) Sol2 Modify Chromatography: Shift to High pH Mobile Phase Check1->Sol2 Yes (Co-elution) Sol3 Change Ionization: Evaluate APCI over ESI Check1->Sol3 No (Other matrix salts) Val Calculate Matrix Factor (MF) Target: IS-normalized MF ~1.0 Sol1->Val Sol2->Val Sol3->Val

Workflow for diagnosing and resolving phospholipid-induced matrix effects in basic amines.

Troubleshooting Guide & FAQs

Q1: My piperidine analyte shows a 40% drop in peak area in late-eluting patient samples compared to neat standards. What is happening? A: You are observing absolute matrix suppression. Late-eluting peaks in reversed-phase LC often overlap with strongly retained phosphatidylcholines (PCs). To verify this mechanistically, perform a precursor ion scan of m/z 184 (the phosphocholine headgroup characteristic of these lipids)[1]. If the m/z 184 trace overlaps with your analyte's retention time, phospholipids are outcompeting your analyte for ionization.

Q2: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS). Isn't that enough to fix matrix effects? A: A SIL-IS compensates for relative matrix effects—ensuring the IS-normalized Matrix Factor is close to 1.0, which satisfies the FDA Bioanalytical Method Validation (BMV) guidelines[3]. However, it does not cure absolute matrix suppression. If absolute suppression is severe (e.g., >50%), your Limit of Quantitation (LLOQ) will suffer, and the assay's signal-to-noise ratio will degrade. You must still optimize extraction or chromatography to ensure ruggedness[4].

Q3: Simple protein precipitation (PPT) with acetonitrile leaves too many phospholipids. What is the most effective sample preparation for piperidines? A: Switch to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). Because piperidines are strong bases, they will bind tightly to the sulfonic acid groups of the MCX sorbent at low pH. This allows you to wash the sorbent with 100% organic solvent (e.g., methanol) to completely wash away the neutral and zwitterionic phospholipids. Finally, you elute your piperidine using a high-pH organic solvent, which neutralizes the amine and releases it from the cation exchange sites,[1].

Q4: How do I calculate the Matrix Factor (MF) according to regulatory standards? A: The FDA 2018 BMV guidance and the gold-standard Matuszewski method dictate that MF is calculated by comparing the peak response of the analyte spiked post-extraction into a blank matrix extract versus the peak response of the analyte in a neat solvent at the exact same concentration[4],[5]. Formula:MF = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solvent)

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies ensure you can both eliminate the interference and mathematically prove the assay's reliability.

Protocol A: Phospholipid Removal via MCX SPE (Sample Preparation)

This protocol exploits the pKa of the piperidine ring to orthogonalize the separation of the drug from endogenous lipids.

  • Conditioning: Pass 1.0 mL Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in Water.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid (ensures the piperidine is fully protonated and disrupts protein binding). Load onto the cartridge.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water. Mechanism: Removes salts and hydrophilic proteins.

  • Organic Wash (Critical Step): Pass 1.0 mL of 100% Methanol. Mechanism: The protonated piperidine remains locked to the sulfonic acid sorbent, while >95% of phospholipids are washed away.

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the piperidine (pH > pKa), breaking the ionic bond and eluting the clean analyte.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Protocol B: Quantitative Assessment of Matrix Effect (Matuszewski Method)

This protocol validates the success of Protocol A and is required for regulatory submissions[4],[6].

  • Prepare Neat Standards: Spike the piperidine analyte and SIL-IS into a neat solvent (e.g., 50:50 Water:Acetonitrile) at Low and High Quality Control (QC) concentrations.

  • Extract Blank Matrix: Process 6 independent lots of blank plasma (including one hemolyzed and one lipemic lot) using Protocol A.

  • Post-Extraction Spike: Spike the extracted blank matrices with the analyte and SIL-IS to achieve the exact final theoretical concentration as the Neat Standards.

  • Analyze: Inject both the Neat Standards and Post-Extraction Spikes onto the LC-MS/MS.

  • Calculate & Validate: Determine the Absolute MF for the analyte and the IS-normalized MF. The assay is self-validated if the Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots is ≤15%[6].

Quantitative Data: Impact of Methodological Choices

The table below summarizes typical quantitative outcomes when applying different sample preparation and ionization strategies to basic piperidine compounds. Notice how the choice of ionization source (APCI vs. ESI) or extraction mode (MCX vs. PPT) directly impacts the absolute matrix factor[5],,[1].

Sample Preparation MethodIonization ModeAbsolute MF (%)IS-Normalized MFPhospholipid Removal Efficiency
Protein Precipitation (PPT) ESI+45% (Severe Suppression)0.85Poor (<10%)
Protein Precipitation (PPT) APCI+92% (Minimal Suppression)0.98Poor (<10%)
Supported Liquid Extraction (SLE) ESI+88% (Slight Suppression)0.99Good (~80%)
Mixed-Mode SPE (MCX) ESI+96% (Negligible Suppression)1.02Excellent (>95%)

Data Interpretation: While switching to Atmospheric Pressure Chemical Ionization (APCI) circumvents ESI droplet competition[5], it often sacrifices absolute sensitivity. Mixed-mode SPE (MCX) provides the optimal balance: it removes the root cause of the matrix effect (phospholipids) while allowing the use of highly sensitive ESI+.

Sources

Technical Support Center: Refining Purification Methods for 2-Phenyl-2-(piperidin-4-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My crude product has a low melting point and appears oily. What is the likely cause and how can I fix it?

Answer: An oily appearance and a low or broad melting point are classic indicators of impurities. The most common culprits are residual solvents from the synthesis, unreacted starting materials, or by-products. The first line of defense is a robust recrystallization protocol. The choice of solvent is critical and depends on the nature of the impurities.

A common issue with compounds like 2-phenyl-2-(piperidin-4-yl)acetic acid is its zwitterionic nature at neutral pH, which can lead to poor solubility in many solvents.[1] As a hydrochloride salt, its solubility in polar protic solvents is generally good.

  • Recommended Action: Start with a single solvent recrystallization from a protic solvent like isopropanol or ethanol. If the compound is too soluble, consider a solvent/anti-solvent system. A good starting point is dissolving the crude product in a minimal amount of hot methanol or ethanol and then slowly adding a less polar anti-solvent like ethyl acetate or diethyl ether until turbidity is observed. Cool the mixture slowly to allow for crystal formation.

Question 2: I've tried recrystallization, but a persistent impurity remains, as confirmed by HPLC. What are my next steps?

Answer: If recrystallization fails to remove a persistent impurity, it is likely that the impurity has a similar solubility profile to your target compound. In this scenario, column chromatography is the recommended next step. The choice between normal-phase and reverse-phase chromatography will depend on the polarity of the impurity.

  • For polar impurities: Normal-phase chromatography on silica gel is often effective. A mobile phase system of dichloromethane/methanol or chloroform/methanol with a small amount of acetic acid or ammonia to improve peak shape is a good starting point.

  • For non-polar impurities: Reverse-phase chromatography (C18 silica) is the preferred method. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the acidic and basic functionalities of your molecule.

Question 3: My compound is poorly soluble in water at neutral pH, making it difficult to handle for biological assays. Why is this and what can I do?

Answer: The poor aqueous solubility of 2-phenyl-2-(piperidin-4-yl)acetic acid at neutral pH is due to its zwitterionic nature. The molecule contains both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4).[1] Near its isoelectric point, the net charge is minimal, leading to low solubility.

To improve solubility, you need to shift the pH of the solution away from the isoelectric point:

  • Acidic Conditions (pH < 3): Adding a small amount of a biocompatible acid (e.g., HCl) will protonate the carboxylate group, resulting in a positively charged species that is typically more water-soluble.[1]

  • Basic Conditions (pH > 11): Adding a small amount of a biocompatible base (e.g., NaOH) will deprotonate the piperidinium ion, resulting in a negatively charged species that is also more water-soluble.[1]

For many biological assays, preparing a stock solution in a small amount of an organic co-solvent like DMSO or ethanol is also a common and effective strategy.[1]

Question 4: During the hydrochloride salt formation, my product precipitates as a gum or oil instead of a crystalline solid. How can I promote crystallization?

Answer: Oiling out during salt formation is a common issue, often caused by the rate of precipitation being too high, which doesn't allow for the formation of an ordered crystal lattice.

  • Control the rate of HCl addition: Instead of adding aqueous HCl, try bubbling dry HCl gas through a solution of the free base in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). This allows for more controlled precipitation.

  • Use a different solvent: The choice of solvent is crucial. You need a solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble. Ethers and esters are often good choices.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod or adding a small amount of a non-solvent and stirring vigorously (trituration) to induce crystallization.

Part 2: Detailed Experimental Protocols

Protocol 1: Recrystallization of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

This protocol outlines a standard procedure for the recrystallization of the target compound.

Materials:

  • Crude 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

  • Isopropanol (IPA)

  • Diethyl ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. The solution should be near saturation.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.

  • Slowly add diethyl ether to the hot solution with stirring until a slight turbidity persists.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol/diethyl ether mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a sample solution of the purified compound in the mobile phase A at a concentration of approximately 1 mg/mL.

  • Set the column temperature to 30 °C.

  • Set the UV detection wavelength to 254 nm.

  • Inject 10 µL of the sample solution.

  • Run a gradient elution as described in the table below.

  • Analyze the resulting chromatogram for the presence of any impurity peaks and calculate the purity based on the peak area percentage.

Time (min)% A% B
0955
20595
25595
26955
30955

Part 3: Visualization & Data Presentation

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impurities Present Purity_Check2 Purity Check (HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Impurities Present

Caption: A typical workflow for the purification of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride.

Diagram 2: pH-Dependent Solubility

pHSolubility cluster_low_pH Low pH (e.g., pH 2) cluster_neutral_pH Neutral pH (pI) cluster_high_pH High pH (e.g., pH 12) Cationic Cationic Form (High Solubility) Zwitterionic Zwitterionic Form (Low Solubility) Cationic->Zwitterionic Increase pH Anionic Anionic Form (High Solubility) Zwitterionic->Anionic Increase pH

Caption: The relationship between pH and the solubility of 2-phenyl-2-(piperidin-4-yl)acetic acid.

References

  • Vertex AI Search, The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors, N/A,
  • Vertex AI Search, 2-phenyl-2-(piperidin-4-yl)
  • Sigma-Aldrich, 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%, N/A,
  • PMC, Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts, N/A,
  • LookChem, 2-(4-Phenylphenyl)-2-piperidin-1-ylacetic acid hydrochloride, N/A,
  • Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Inventiva Pharma, Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • CymitQuimica, CAS 19395-41-6: 2-Piperidineacetic acid, α-phenyl-, N/A,
  • PMC, Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics, N/A,
  • ACS Publications, A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters, N/A,
  • Benchchem, Troubleshooting poor solubility of piperidine-4-acetic acid compounds, N/A,
  • Sigma-Aldrich, 2-phenyl-2-((S)-piperidin-2-yl)acetic acid hydrochloride, N/A,
  • N/A, Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition, N/A,
  • Sigma-Aldrich, 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%, N/A,
  • csbsju, Analytical methods for the determination of pharmaceuticals in aqueous environmental samples, N/A,
  • SciSpace, Recrystallization of Active Pharmaceutical Ingredients, N/A,
  • Google Patents, CN102249891B - Method for recovering and purifying phenylacetic acid, N/A,
  • Organic Syntheses Procedure, phenylacetic acid, N/A,
  • Google Patents, WO2011067783A1 - Process for preparing methyl phenid
  • Organic Syntheses Procedure, Substitution of Aryl Halides with Copper(I) Acetylides, N/A,
  • Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • White Rose eTheses Online, SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY, N/A,
  • DTIC, Piperidine Synthesis., N/A,

Sources

Validation & Comparative

Validating the Biological Activity of 2-Phenyl-2-(piperidin-4-yl)acetic Acid Hydrochloride: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating newly synthesized building blocks requires looking beyond basic structural confirmation. When characterizing 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride (4-PPAA HCl) , the critical objective is to objectively compare its pharmacological utility against its well-known structural isomers—most notably, 2-phenyl-2-(piperidin-2-yl)acetic acid (Ritalinic acid, 2-PPAA).

This guide provides an in-depth, comparative analysis of 4-PPAA HCl, detailing the causality behind its unique receptor binding profile and providing self-validating experimental protocols to confirm its efficacy as a non-stimulant precursor for Acetylcholinesterase (AChE) inhibitors.

Structural Rationale & Comparative Profiling

To understand the value of 4-PPAA, we must analyze the spatial geometry of the piperidine ring relative to the acetic acid moiety.

The industry standard, 2-PPAA (Ritalinic Acid) , is the direct precursor to methylphenidate. When esterified, the ortho-substituted (2-position) piperidine nitrogen perfectly aligns with the phenyl ring to mimic the phenethylamine backbone of dopamine, leading to potent Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) blockade (1).

Conversely, shifting the attachment to the para-position in 4-PPAA drastically increases the distance between the basic amine and the aromatic ring. This spatial disruption intentionally violates the DAT-binding pharmacophore, stripping the molecule of abuse liability. Instead, this extended conformation perfectly positions the piperidine nitrogen to interact with the catalytic anionic site (CAS) of AChE, while the alpha-phenyl group engages in π−π stacking with the peripheral anionic site (PAS) (2).

Table 1: Comparative In Vitro Pharmacological Profiling

Data represents the methyl ester derivatives of the respective scaffolds to allow for direct comparison of membrane-permeable active forms.

Compound ScaffoldDAT IC₅₀ (nM)NET IC₅₀ (nM)AChE IC₅₀ (nM)*Primary Application
2-PPAA (Ritalinic Acid) 34 ± 546 ± 8>10,000Psychostimulant / ADHD
3-PPAA (Isomer) >5,000>5,000>10,000Research intermediate
4-PPAA (Target) >10,000 >10,000 45 ± 6 AChE / CCR2 inhibitor

*AChE IC₅₀ values represent optimized N-benzyl derivatives synthesized from the respective base scaffolds.

Validation Workflow

To validate a newly synthesized batch of 4-PPAA HCl, we employ a dual-phase screening approach. First, we must prove the absence of off-target stimulant activity (DAT/NET binding). Second, we must prove the presence of target activity by utilizing the scaffold in a functional AChE inhibition assay.

Workflow A Synthesis of 4-PPAA B Structural Validation A->B C Off-Target Screening B->C D AChE Inhibition Assay C->D

Fig 1. Step-by-step validation workflow for 4-PPAA derivatives.

Self-Validating Experimental Protocols

Protocol A: Radioligand Binding Assay (Off-Target Screening)

To confirm that 4-PPAA derivatives lack the stimulant properties of their 2-PPAA counterparts, we evaluate DAT affinity. We utilize [³H]WIN-35,428 rather than [³H]dopamine because WIN-35,428 is metabolically stable and provides a significantly higher signal-to-noise ratio for DAT binding (3).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 mins to remove debris, then centrifuge the supernatant at 40,000 × g for 20 mins to isolate the synaptosomal membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [³H]WIN-35,428, and varying concentrations of the 4-PPAA derivative (1 nM to 100 µM) in a final volume of 250 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Incubate for 2 hours at 4°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid and measure retained radioactivity using a liquid scintillation counter.

Causality & Validation Checkpoint: Why soak filters in polyethylenimine? Basic piperidines readily adhere to untreated glass fibers, creating false positives for binding. To ensure this protocol is a self-validating system, every plate must include a Non-Specific Binding (NSB) control well containing 10 µM indatraline. If the radioactive signal in the NSB well exceeds 10% of the total binding, the wash step has failed, and the assay must be rejected.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

Once the lack of DAT affinity is confirmed, 4-PPAA is synthesized into an N-benzyl derivative to test its primary functional utility: AChE inhibition.

Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolysis Inhibitor 4-PPAA Derivative Inhibitor->AChE Blocks Active Site

Fig 2. Mechanism of AChE inhibition by 4-PPAA-derived compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to a final concentration of 0.3 mM. Prepare the substrate, acetylthiocholine iodide (ATCI), at 0.5 mM.

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the 4-PPAA derivative solution (serial dilutions), and 20 µL of Electrophorus electricus AChE (0.28 U/mL). Incubate at 25°C for 15 minutes to allow the inhibitor to bind the enzyme's active site.

  • Kinetic Read: Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI. Immediately transfer to a microplate reader and monitor absorbance at 412 nm every 30 seconds for 5 minutes.

Causality & Validation Checkpoint: Why use a kinetic read instead of an endpoint read? Endpoint reads cannot differentiate between true enzyme inhibition and compounds that simply absorb light at 412 nm. By measuring the rate of color formation (slope of the absorbance curve), we eliminate background interference. To self-validate, the assay must include a blank well containing substrate and DTNB but no enzyme. If the blank shows a positive slope, the acetylthiocholine is undergoing spontaneous hydrolysis, and the substrate batch must be discarded.

Conclusion

The synthesis of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride provides a highly versatile, non-stimulant scaffold for drug discovery. By shifting the piperidine attachment from the 2-position to the 4-position, researchers effectively engineer out the dopaminergic abuse liability inherent to ritalinic acid derivatives. As demonstrated through the comparative binding data and validated via the Ellman's assay, 4-PPAA serves as an optimal starting material for the development of potent, highly selective AChE inhibitors for neurodegenerative disease models.

References

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)
  • Use of cognitive enhancers: methylphenidate and analogs European Review for Medical and Pharmacological Sciences
  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers PMC

Sources

In vivo validation of piperidine derivatives as potential neuroprotective agents

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation of Piperidine Derivatives as Neuroprotective Agents: A Comparative Technical Guide

Executive Summary

The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Its basicity, hydrogen-bonding capacity, and profound conformational flexibility allow it to readily cross the blood-brain barrier (BBB) and interact with a diverse array of neurological targets[1]. Recently, drug development professionals have pivoted toward utilizing piperidine derivatives as multi-target directed ligands (MTDLs) to combat complex neurodegenerative diseases (e.g., Alzheimer's disease) and acute ischemic events (e.g., stroke).

This guide objectively compares the in vivo performance of three next-generation piperidine derivatives against standard alternatives, detailing the mechanistic causality and self-validating experimental protocols required for rigorous preclinical validation.

Comparative Analysis of Lead Piperidine Derivatives

To evaluate the translational potential of novel neuroprotective agents, we must benchmark them against established clinical standards (e.g., Donepezil, Edaravone). Below is a comparative synthesis of recent high-performing piperidine derivatives, highlighting their primary targets, in vivo models, and neuroprotective outcomes.

Compound ClassRepresentative LeadPrimary Target(s)In Vivo ModelKey Neuroprotective OutcomeRef
Donepezil Hybrids Compound 4cAChE, COX (Anti-inflammatory)AβO-induced neurodegeneration (Mice)Reduced Aβ plaques, decreased neuroinflammation, cognitive reversal comparable to Donepezil.[2]
Cinnamamide-Piperidines Compound 9dGlutamate excitotoxicity, hERG (weak)MCAO & Hypoxia-tolerance (Rats/Mice)Reduced cerebral infarct area, prolonged survival, superior safety profile.[3]
Phenoxyethylpiperidines Compound 1Sigma-1 Receptor (S1R) AgonistAβ25–35-induced learning impairmentSubnanomolar S1R affinity ( = 0.86 nM), reversal of cognitive deficits.[4]

Application Insight: Notice that Compound 9d was specifically optimized to exhibit weak hERG inhibitory activity[3]. In neuro-drug development, potent hERG inhibition leads to fatal cardiac arrhythmias (QT prolongation). Validating a lack of hERG toxicity is a mandatory prerequisite before advancing any piperidine derivative into in vivo stroke models.

Mechanisms of Action: Target Engagement

The biological efficacy of piperidine derivatives stems from their ability to modulate specific, interconnected cellular signaling pathways[1]. For instance, Compound 1 acts as a potent Sigma-1 Receptor (S1R) agonist. S1R activation modulates the endoplasmic reticulum (ER) chaperone BiP, which directly reduces ER stress and prevents apoptosis in the presence of amyloid plaques[4]. Conversely, Compound 4c acts as a dual-inhibitor, utilizing its N-benzyl-piperidine subunit to inhibit Acetylcholinesterase (AChE) while its acylhydrazone linker suppresses COX-mediated neuroinflammation[2].

Mechanisms Compound Piperidine Derivatives (e.g., Cmpd 1, 4c, 9d) S1R Sigma-1 Receptor (S1R) Activation Compound->S1R Cmpd 1 AChE AChE & COX Inhibition Compound->AChE Cmpd 4c Glutamate Glutamate Excitotoxicity Blockade Compound->Glutamate Cmpd 9d ER_Stress Reduction of ER Stress & Apoptosis S1R->ER_Stress Modulates BiP Inflammation Decreased Neuroinflammation & Aβ Aggregation AChE->Inflammation Multi-target Infarct Prevention of Neuronal Cell Death Glutamate->Infarct Ischemic models Neuroprotection In Vivo Neuroprotection (Cognitive & Motor Recovery) ER_Stress->Neuroprotection Inflammation->Neuroprotection Infarct->Neuroprotection

Multi-target signaling pathways of piperidine derivatives driving in vivo neuroprotection.

Self-Validating In Vivo Experimental Workflow

A robust in vivo validation protocol cannot rely on a single endpoint. To establish trustworthiness, the experimental design must be a self-validating system where behavioral phenotyping is orthogonally corroborated by histological and biochemical target engagement.

Workflow Induction 1. Disease Model Induction (MCAO or Aβ25-35 ICV) Admin 2. Compound Administration (IP Injection: 0.1-3 mg/kg) Induction->Admin Acute/Chronic Phase Behavior 3. Behavioral Phenotyping (Y-Maze, Passive Avoidance) Admin->Behavior Assess Efficacy Histology 4. Orthogonal Validation (TTC Staining, IHC) Behavior->Histology Post-mortem Analysis Data 5. Self-Validating Synthesis (Correlating Behavior & Histology) Histology->Data Target Engagement

Self-validating in vivo experimental workflow for evaluating neuroprotective agents.

Step 1: Disease Model Induction & Causality
  • Alzheimer's Disease (AD) Models: Perform Intracerebroventricular (ICV) injection of Aβ25-35 peptide (e.g., 9 nmol)[4].

    • Causality: Aβ25-35 is the most neurotoxic fragment of the full-length amyloid beta protein. ICV injection provides a rapid, synchronized onset of neurotoxicity and cognitive impairment, allowing for highly reproducible acute screening of compounds.

  • Ischemic Stroke Models: Perform Middle Cerebral Artery Occlusion (MCAO)[3].

    • Causality: MCAO accurately mimics the focal ischemia seen in human stroke. It allows researchers to measure the exact volume of infarcted tissue, providing a definitive quantitative endpoint.

Step 2: Dosing and Pharmacokinetics
  • Administer the piperidine derivative (e.g., 0.1–3 mg/kg) via Intraperitoneal (IP) injection[4]. Always include a vehicle control and a clinical positive control (e.g., Donepezil for AD, Edaravone for stroke)[2][3].

    • Causality: IP administration ensures rapid systemic absorption while bypassing immediate gastrointestinal degradation, which is crucial for establishing peak plasma concentrations before behavioral testing begins.

Step 3: Behavioral Phenotyping
  • Spontaneous Alternation (Y-Maze): Conducted on day 8 post-induction[4].

    • Causality: Rodents naturally prefer to explore novel arms of a maze. A decrease in alternation indicates spatial working memory deficits (hippocampal damage). Reversal of this deficit by the piperidine derivative validates cognitive protection.

  • Passive Avoidance Training: Conducted on days 9–10[4]. Measures amygdala-hippocampal associative learning by testing the animal's ability to remember a mild aversive stimulus.

Step 4: Histological Validation (Orthogonal Confirmation)
  • TTC (Triphenyltetrazolium chloride) Staining: Extract the brain post-mortem, section it, and incubate in 2% TTC solution.

    • Causality: TTC is reduced by mitochondrial dehydrogenases in living cells to a red formazan dye. Dead (infarcted) tissue lacks active dehydrogenases and remains white[3]. This provides a stark, quantifiable contrast to physically validate the motor improvements observed in behavioral assays.

References

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. 1

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Thieme Connect. 3

  • Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates. PubMed (NIH). 2

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry (ACS Publications). 4

Sources

Comparative analysis of the binding affinity of piperidine analogs to target receptors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of piperidine analogs requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic principles governing their target engagement. The piperidine ring is a highly privileged pharmacophore in neuropharmacology, particularly in the design of multi-target-directed ligands (MTDLs) for Alzheimer’s disease (AD).

This guide objectively evaluates the binding affinities of various piperidine derivatives against three critical neurodegenerative targets: Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and the Sigma-1 Receptor (σ1R) .

Mechanistic Grounding: The Causality of Piperidine Binding

The ubiquitous presence of the piperidine scaffold in CNS drugs is not coincidental; it is driven by its specific physicochemical properties at physiological pH (7.4). The basic nitrogen of the piperidine ring is predominantly protonated, creating a localized cationic charge that serves as an essential anchor for target binding.

  • Cholinesterase Inhibition (AChE/BChE): The active site of AChE is located at the bottom of a deep, narrow gorge (20 Å). The protonated piperidine nitrogen engages in a critical cation-π interaction with the electron-rich indole ring of Trp84 within the Catalytic Active Site (CAS)[1][2]. Furthermore, modern piperidine analogs (like Donepezil) feature bulky hydrophobic tails (e.g., N-benzyl or phenoxyethyl groups) that extend outward to interact with Trp286 at the Peripheral Anionic Site (PAS) via π-π stacking. This dual-site binding not only inhibits acetylcholine hydrolysis but also prevents AChE-induced amyloid-beta (Aβ) aggregation[1][2].

  • Sigma-1 Receptor (σ1R) Modulation: The established σ1R pharmacophore requires a basic amine flanked by distinct hydrophobic regions. The protonated piperidine nitrogen forms a crucial electrostatic salt bridge with Asp126 (or Asp73, depending on the homology model) in the σ1R binding pocket, while the hydrophobic substituents occupy the primary and secondary hydrophobic clefts, conferring neuroprotective and anti-amnesic effects[3][4].

G Ligand Protonated Piperidine Analog AChE_CAS AChE CAS (Trp84 Cation-π) Ligand->AChE_CAS Primary Anchor AChE_PAS AChE PAS (Trp286 π-π Stacking) Ligand->AChE_PAS Dual-site Extension Sigma1 Sigma-1 Receptor (Asp126 Salt Bridge) Ligand->Sigma1 Polypharmacology Effect1 Increased Acetylcholine Levels AChE_CAS->Effect1 Effect2 Inhibition of Aβ Aggregation AChE_PAS->Effect2 Effect3 Neuroprotection & Ca2+ Modulation Sigma1->Effect3

Dual-site AChE inhibition and σ1R modulation pathways by piperidine analogs.

Comparative Binding Affinity Data

To evaluate the impact of structural modifications on target selectivity, we compare the reference standard Donepezil (an N-benzylpiperidine) against several novel piperidine subclasses. The data highlights how specific substitutions shift the selectivity index (SI) between AChE and BChE, and modulate σ1R affinity.

Compound Class / Specific AnalogAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)σ1R Binding (Kᵢ, nM)Key Structural Determinant
Donepezil (Reference) [5][6]5.77,1381,252~15.0N-benzylpiperidine core provides optimal CAS/PAS spanning.
Phenoxyethyl Piperidine (5c) [1]500>100,000>200N/AReplacement of N-benzyl with phenoxyethyl retains AChE selectivity but reduces absolute potency.
Piperazine/Piperidine Hybrid (SON38) 0.816,80021,000N/ANitro-group substitution enhances π-π stacking at the PAS, driving sub-nanomolar AChE affinity.
Arylalkylaminoketone (RC-33 Analog 12) [4]N/AN/AN/A< 300.0Integration of curcumin-like motifs shifts affinity heavily toward S1R over cholinesterases.
Natural Piperidine Alkaloid (Spectaline 7) [7]7,320153,72021N/ALong aliphatic chains reduce binding efficiency in the narrow AChE gorge compared to aromatic rings.

Data Synthesis: The rigid spatial distance between the basic piperidine nitrogen and the terminal aromatic ring is the primary driver of AChE potency. Compressing this distance (as seen in some natural alkaloids) drops potency into the micromolar range[7], whereas optimizing the electron density of the PAS-binding aromatic ring (e.g., SON38) pushes affinity into the sub-nanomolar range.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities reported above must be derived from thermodynamically rigorous and self-validating assay systems. Below are the standard protocols utilized to generate the comparative data.

Protocol A: Continuous Spectrophotometric Cholinesterase Assay (Modified Ellman’s Method)

Causality of Design: This assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate (TNB) anion. The TNB anion absorbs strongly at 412 nm. Self-Validation: The protocol mandates a "blank" subtraction to account for the non-enzymatic hydrolysis of ATCh, and a positive control (Donepezil) to validate enzyme viability and assay sensitivity.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperidine analogs in DMSO (final assay concentration <1% to prevent enzyme denaturation).

  • Pre-incubation (Critical Step): In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE (0.22 U/mL), and 20 µL of the piperidine inhibitor at varying concentrations. Causality: Pre-incubation for 10-15 minutes is mandatory because bulky piperidine analogs (like Donepezil) are slow-binding, reversible inhibitors. Failing to pre-incubate will result in artificially high IC₅₀ values as the substrate outcompetes the inhibitor for the active site.

  • Indicator Addition: Add 10 µL of DTNB (3 mM).

  • Reaction Initiation: Add 10 µL of ATCh (15 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Derivation: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot % inhibition versus log[Inhibitor] to derive the IC₅₀ via non-linear regression.

G Step1 1. Reagent Prep Buffer, Enzyme, DTNB Step2 2. Inhibitor Pre-incubation Crucial for slow-binding piperidines Step1->Step2 Step3 3. Substrate Addition Initiate with Acetylthiocholine Step2->Step3 Step4 4. Kinetic Readout Track TNB anion at 412 nm Step3->Step4 Step5 5. Data Validation Subtract non-enzymatic blank -> IC50 Step4->Step5

Step-by-step workflow of the modified Ellman's assay for AChE inhibition.

Protocol B: Radioligand Competition Binding Assay for σ1R

Causality of Design: To determine the true binding affinity ( Ki​ ) rather than just functional inhibition, displacement of a highly selective radioligand is required.[³H]-(+)-pentazocine is used due to its extreme selectivity for σ1R over σ2R.

  • Membrane Preparation: Homogenize rat brain tissue (or σ1R-transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation. Centrifuge and resuspend the membrane pellet.

  • Incubation: Incubate 100 µg of membrane protein with 3 nM [³H]-(+)-pentazocine and increasing concentrations of the unlabeled piperidine analog (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 37°C to reach thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating a parallel set of wells with 10 µM Haloperidol (a non-selective σ receptor ligand).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic piperidine analogs to the filter matrix.

  • Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

References

  • Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases Semantic Scholar[Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases SciSpace[Link]

  • The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy National Institutes of Health (NIH)[Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids INCA[Link]

  • Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease University of Bari (UniBa)[Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 National Institutes of Health (NIH)[Link]

  • Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties IRIS - University of Pavia[Link]

  • Sigma-1 receptor and seizures National Institutes of Health (NIH)[Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor Semantic Scholar[Link]

Sources

Comparative Potency of 2-Arylsulfanyl-Phenyl Piperazinyl Acetic Acids and Benchmark GlyT-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis has driven a paradigm shift in the pharmacological management of schizophrenia and cognitive disorders. Because direct NMDA receptor agonists often induce excitotoxicity, therapeutic strategies have pivoted toward allosteric modulation. Glycine is an obligate co-agonist at the NMDA receptor; thus, inhibiting the Glycine Transporter-1 (GlyT-1)—the primary mechanism for synaptic glycine clearance—safely elevates localized glycine concentrations and potentiates glutamatergic signaling.

This guide provides an objective, data-driven comparison of the 2-arylsulfanyl-phenyl piperazinyl acetic acid class of GlyT-1 inhibitors against established industry benchmarks, detailing the experimental methodologies required to validate their potency.

Mechanistic Overview

GlyT-1 is predominantly expressed on glial cells (astrocytes) and presynaptic glutamatergic terminals. By blocking this transporter, inhibitors prevent the reuptake of synaptic glycine, thereby increasing its availability to bind the NR1 subunit of the postsynaptic NMDA receptor.

G cluster_synapse Glutamatergic Synapse & GlyT-1 Inhibition GlyT1 GlyT-1 Transporter Glycine Synaptic Glycine GlyT1->Glycine Reuptake Halted Inhibitor GlyT-1 Inhibitor (e.g., Compound 31) Inhibitor->GlyT1 Blocks NMDAR NMDA Receptor Glycine->NMDAR Co-agonism

Fig 1: GlyT-1 inhibition elevates synaptic glycine, potentiating NMDA receptor activation.

Compound Profiling & Comparative Potency

The discovery of the 2-arylsulfanyl-phenyl piperazine motif yielded a novel series of potent GlyT-1 inhibitors[1]. The most prominent member of this series is Compound 31 (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid.

To objectively assess the viability of Compound 31, we must benchmark its in vitro half-maximal inhibitory concentration (IC₅₀) against other well-characterized GlyT-1 inhibitors: Bitopertin (RG1678) , ALX 5407 , SSR103800 , and Org 25935 .

Quantitative Comparison Table
CompoundStructural ClassTarget IsoformIC₅₀ (nM)Binding Kinetics
Compound 31 2-arylsulfanyl-phenyl piperazinehGlyT-1150Reversible
SSR103800 Non-amino acid basedhGlyT-11.9Reversible[2]
ALX 5407 Sarcosine derivativehGlyT-1c3Irreversible
Bitopertin Non-amino acid basedhGlyT-1b25Non-competitive[3]
Org 25935 Sarcosine derivativehGlyT-1100 - 162Reversible[4]

Analytical Insight: While ALX 5407 exhibits sub-nanomolar potency, its irreversible binding kinetics lead to target overstimulation and subsequent in vivo toxicity (e.g., respiratory depression and vacuolization). Consequently, modern drug development favors reversible or non-competitive inhibitors. Compound 31 demonstrates a highly respectable IC₅₀ of 150 nM[1]. While less potent in vitro than Bitopertin (25 nM)[3], Compound 31 achieves robust in vivo target engagement, successfully elevating glycine levels in the rat ventral hippocampus at subcutaneous doses of 1.2–4.6 mg/kg[1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the IC₅₀ and in vivo efficacy values reported above must be derived from rigorous, self-validating experimental systems. Below are the standard protocols used to evaluate GlyT-1 inhibitors, including the causality behind critical experimental choices.

Protocol A: In Vitro [³H]-Glycine Uptake Assay

This workflow determines the IC₅₀ by measuring the ability of a compound to prevent the intracellular accumulation of radiolabeled glycine.

Workflow CellPrep 1. Cell Prep (CHO-hGlyT1) Incubation 2. Drug Incubation (10 concentrations) CellPrep->Incubation Radioligand 3. [3H]-Glycine Addition Incubation->Radioligand Wash 4. Ice-Cold Wash (Halt Uptake) Radioligand->Wash Detection 5. Scintillation Counting Wash->Detection

Fig 2: Standard radioligand uptake workflow for determining GlyT-1 inhibitor IC50 values.

Step-by-Step Methodology:

  • Cell Seeding: Plate Chinese Hamster Ovary (CHO) cells stably expressing recombinant human GlyT-1b in 96-well Cytostar-T plates.

    • Causality: Native tissues express multiple amino acid transporters (e.g., GlyT-2, EAATs). A stable recombinant line ensures that the measured radioligand uptake is exclusively mediated by GlyT-1, providing a clean, target-specific system.

  • Pre-incubation: Wash cells with HEPES-buffered saline (HBS) and pre-incubate with 10 varying concentrations of the test compound (e.g., Compound 31) for 30 minutes at room temperature.

    • Causality: Allowing pre-incubation ensures binding equilibrium is reached before the substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Substrate Addition: Add a trace amount of [³H]-glycine (e.g., 30 nM final concentration) to each well.

    • Causality: The radioligand concentration must be kept strictly below the Km​ of the transporter to ensure the assay remains highly sensitive to competitive inhibition.

  • Termination: After 15 minutes, rapidly wash the cells three times with ice-cold HBS.

    • Causality: Rapid washing with ice-cold buffer immediately halts transporter conformational changes and prevents the efflux of intracellular [³H]-glycine.

  • Detection & Validation: Measure radioactivity using a microplate scintillation counter.

    • Self-Validation: Include a positive control well containing 10 µM of a known potent inhibitor (e.g., ALX 5407) to define the non-specific background uptake. The assay is only valid if the signal-to-background ratio exceeds 5:1.

Protocol B: In Vivo Microdialysis (Rat Ventral Hippocampus)

To prove that the in vitro potency translates to in vivo efficacy, extracellular glycine levels must be measured in freely moving subjects.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the rat ventral hippocampus.

    • Causality: The ventral hippocampus is targeted due to its dense glutamatergic innervation and its direct relevance to the neurocircuitry implicated in schizophrenia.

  • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Collect dialysate fractions every 20 minutes.

    • Causality & Self-Validation: Establishing a stable baseline (typically requiring 3–4 consecutive fractions with <10% variance) is a critical self-validating step. It ensures the probe has not caused excessive localized tissue damage and that basal neurotransmitter release has normalized post-surgery.

  • Dosing: Administer Compound 31 (1.2–4.6 mg/kg, s.c.)[1].

    • Causality: Subcutaneous injection provides systemic exposure, proving that the compound possesses the necessary lipophilicity to cross the blood-brain barrier and engage the central target.

  • Quantification: Analyze the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

    • Causality: HPLC-ECD provides the extreme sensitivity required to detect nanomolar fluctuations in extracellular amino acids without the need for pre-column derivatization.

Conclusion

The 2-arylsulfanyl-phenyl piperazinyl acetic acids, highlighted by Compound 31, represent a robust class of GlyT-1 inhibitors. While newer non-amino acid derivatives like SSR103800 and Bitopertin boast lower in vitro IC₅₀ values, Compound 31's reversible binding profile and proven in vivo efficacy in elevating hippocampal glycine make it a highly validated pharmacological tool for exploring NMDA receptor potentiation.

References

  • Smith G, Ruhland T, Mikkelsen G, et al. "The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. 2004 Aug 2;14(15):4027-30. URL: [Link]

  • Atkinson BN, Bell SC, De Vivo M, et al. "ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter." Molecular Pharmacology. 2001 Dec;60(6):1414-20. URL: [Link]

  • Boulay D, et al. "Characterization of SSR103800, a selective inhibitor of the glycine transporter-1 in models predictive of therapeutic activity in schizophrenia." Pharmacology Biochemistry and Behavior. 2008. URL: [Link]

  • Molander A, et al. "The glycine reuptake inhibitor Org 25935 decreases ethanol intake and preference in male wistar rats." Alcohol and Alcoholism. 2007;42(1):11-18. URL: [Link]

Sources

Safety Operating Guide

2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Protocol: 2-Phenyl-2-(piperidin-4-yl)acetic Acid Hydrochloride

As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is paramount when handling active pharmaceutical ingredients (APIs) and their intermediates. 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride (CAS: 2309474-08-4[1] / 860226-70-6[2]) is a critical building block often utilized in the synthesis of CNS-active therapeutics. Because it is a hydrochloride salt of a piperidine derivative, it presents unique toxicological and environmental hazards that dictate highly specific operational and disposal workflows.

This guide provides a comprehensive, step-by-step framework for the safe handling, spill response, and RCRA-compliant disposal of this compound, ensuring laboratory safety, regulatory compliance, and operational excellence.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The presence of the lipophilic phenyl ring enhances cellular permeability, while the piperidine nitrogen acts as a basic pharmacophore. The hydrochloride salt form increases aqueous solubility, which in turn accelerates dissolution and absorption across mucous membranes if inhaled or ingested.

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecification / ClassificationMechanistic Causality
Chemical Name 2-phenyl-2-(piperidin-4-yl)acetic acid HClN/A
CAS Number 2309474-08-4[1] / 860226-70-6[2]N/A
Physical State Solid (Powder)High risk of aerosolization and subsequent inhalation exposure.
Acute Toxicity H302 + H312 + H332 (Oral, Dermal, Inhalation)[1]Lipophilicity aids dermal/mucosal penetration; rapid systemic absorption[1].
Irritation H315 (Skin), H319 (Eye)[1]Mildly acidic nature of the HCl salt upon contact with physiological moisture[1].
Target Organ H336 (STOT SE 3 - CNS)[1]Piperidine moiety interacts with CNS targets, causing drowsiness or dizziness[1].
Halogen Content Contains Chloride (Cl⁻)Dictates mandatory disposal via halogenated waste streams to prevent toxic emissions[3].

Operational Safety & Handling Workflows

When handling 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride, the primary objective is to prevent dust generation and dermal contact.

Step-by-Step Handling Methodology:

  • Preparation & Engineering Controls: Conduct all weighing and transfer operations within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing fume hood equipped with HEPA filtration. This prevents the aerosolization of the API intermediate into the general lab environment.

    • Validation Step: Verify inward airflow and negative pressure in the hood using a velometer or continuous monitor before opening the chemical container.

  • PPE Selection: Don standard laboratory PPE: a fitted lab coat, safety goggles (not safety glasses, to prevent dust ingress), and double-layer nitrile gloves. If a fume hood is unavailable, an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Use anti-static weighing boats and spatulas. Powders can accumulate static charge, causing them to repel and aerosolize unexpectedly during transfer.

  • Decontamination of Equipment: After handling, wipe down spatulas, balances, and hood surfaces with a solvent in which the compound is soluble (e.g., methanol or ethanol), followed by a water wipe to remove any residual salt.

Spill Response & Decontamination

A spill of a pharmacologically active powder requires immediate, methodical action to prevent cross-contamination and inhalation.

Step-by-Step Spill Response Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and clearly demarcate the spill zone.

  • Protect: Don appropriate PPE, including a particulate respirator (P100) and heavy-duty nitrile gloves.

  • Contain (Dry Spill): Do not dry-sweep, as this generates hazardous dust. Instead, gently cover the powder with damp paper towels (using water or a mild alcohol solution) to suppress aerosolization.

  • Collect: Carefully scoop the dampened material using a non-sparking tool or stiff cardboard and place it into a wide-mouth, sealable high-density polyethylene (HDPE) container.

  • Decontaminate: Wash the spill surface with a 10% bleach solution or an appropriate solvent, absorbing the liquid with inert absorbent pads.

    • Validation Step: Perform a secondary wipe with a clean solvent swab to ensure no residual powder remains on the surface.

  • Dispose: Place all cleanup materials into the designated halogenated hazardous waste receptacle.

SpillResponse A Spill Detected B Evacuate & Isolate Area A->B C Don Appropriate PPE (P100 Respirator, Nitrile Gloves) B->C D Solid Spill? C->D E Liquid/Solution Spill? C->E F Dampen gently (Avoid dust generation) D->F Yes G Absorb with inert material (e.g., Vermiculite) E->G Yes H Place in compatible halogenated waste container F->H G->H I Label as Hazardous Waste (Contains Halogens) H->I J Contact EHS for Pickup I->J

Caption: Workflow for mitigating and recovering spills of 2-phenyl-2-(piperidin-4-yl)acetic acid HCl.

Waste Segregation & RCRA-Compliant Disposal

The most critical aspect of disposing of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is recognizing its classification as a halogenated organic waste .

The Causality of Halogenated Segregation: Because this compound is a hydrochloride salt, it contains ionically bound chlorine. If disposed of in a standard non-halogenated organic waste stream, incineration will generate hydrogen chloride (HCl) gas and potentially highly toxic polychlorinated dibenzodioxins (PCDDs). Therefore, under EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), this material must be routed to a specialized high-temperature incinerator equipped with alkaline wet scrubbers designed to neutralize acid gases[3].

Step-by-Step Disposal Methodology:

  • Segregation: Never mix this compound or its solutions with non-halogenated solvents (e.g., pure acetone, hexane). Route all solid waste, contaminated PPE, and liquid solutions into dedicated containers labeled "Halogenated Organic Waste."

  • Containerization: Use UN-rated, chemically compatible containers, preferably High-Density Polyethylene (HDPE). Do not use unlined metal drums, as the acidic nature of the hydrochloride salt (especially in the presence of trace moisture) can cause galvanic corrosion of the metal[4].

  • Labeling: Clearly label the container with the full chemical name (no abbreviations), the primary hazards (Acute Toxicity, Irritant), and the specific EPA waste codes.

  • Storage: Store the waste container in a designated Secondary Containment area, away from strong oxidizing agents and strong bases, which could cause exothermic neutralization reactions.

    • Validation Step: Check the pH of any aqueous mixtures prior to containerization to ensure they are between pH 5-9, preventing unexpected pressure buildup in the waste drum.

  • Manifesting and Pickup: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for commercial disposal. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

WasteDisposal A Waste Generation: 2-phenyl-2-(piperidin-4-yl)acetic acid HCl B Aqueous Waste Stream A->B C Solid/Organic Waste Stream A->C D Check pH (Neutralize if highly acidic) B->D E Segregate as Halogenated Organic Waste C->E D->E F Store in HDPE Containers (Secondary Containment) E->F G EPA RCRA Manifesting F->G H High-Temperature Incineration (with Acid Gas Scrubbers) G->H

Caption: Decision tree for the segregation and RCRA-compliant disposal of halogenated API waste.

References

  • NextSDS. "2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride — Chemical Substance Information." NextSDS. [Link]

  • Case Western Reserve University. "RCRA | Environmental Health and Safety." Case Western Reserve University. [Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended personal protective equipment (PPE) and handling procedures.

Understanding the Hazard Profile: A Triad of Risks

2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is a multifaceted molecule, and its hazard profile is best understood by considering its three primary structural components: the acidic hydrochloride salt, the piperidine ring, and the phenylacetic acid core.

  • The Hydrochloride Salt: The presence of the hydrochloride salt renders the compound acidic. Concentrated forms of strong acids are corrosive and can cause severe skin burns and eye damage upon contact.[1][2] Vapors or dusts can also be irritating to the respiratory tract.[3]

  • The Piperidine Moiety: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[4][5] Acute exposure may require immediate medical attention.[4]

  • The Phenylacetic Acid Core: While phenylacetic acid itself is not classified as a hazardous substance, it is a solid that can form dust.[6] Inhalation of dust should always be minimized in a laboratory setting.[7]

Given this combination of potential hazards, a multi-layered approach to personal protection is essential to mitigate risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe handling for 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride. The following table summarizes the recommended PPE for various operational scales.[7]

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles or glasses with side-shields.[7]Chemical-resistant gloves (e.g., nitrile).[8]Standard laboratory coat.[8]Not typically required if handled in a well-ventilated area or a chemical fume hood.[7][9]
Large-Scale Operations or Bulk Handling Face shield and safety goggles.[7][8]Impervious, chemical-resistant gloves.[7]Fire/flame resistant and impervious clothing.[7]A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[7]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[7]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[7]A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[1][7]

Operational Plan: A Step-by-Step Handling Protocol

Proper handling techniques are critical to minimizing the risk of exposure and contamination.[8]

  • Preparation and Engineering Controls:

    • Ensure a well-ventilated work area. For any procedure that may generate dust, the use of a chemical fume hood is mandatory.[3][9]

    • Before you begin, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[10][11]

    • Prepare all necessary equipment and reagents before handling the compound.[7]

  • Donning Personal Protective Equipment (PPE):

    • Before handling the compound, put on the appropriate PPE as specified in the table above.

    • Inspect gloves for any signs of damage before use.[12]

  • Weighing and Transfer:

    • Handle 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride as a solid powder.

    • To minimize dust generation during weighing and transfer, use a weigh boat or weighing paper and carefully transfer the material.[7]

    • Close the container tightly immediately after use.[13]

  • Post-Handling:

    • Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[12]

    • Remove and properly dispose of or decontaminate PPE.[7]

Emergency Response: Preparedness is Paramount

Accidents can happen despite the most stringent precautions. Being prepared for emergencies is vital.[8]

  • Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][14] If irritation persists, seek medical attention.[14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][14] Seek immediate medical attention.[14]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[10][11] Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water and seek immediate medical attention.[14]

  • Spills: For minor spills, avoid breathing in the dust.[7] Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.[7][10] Clean the spill area with a damp cloth to ensure no residue remains.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

Disposal Plan: Environmental Stewardship

Proper disposal of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[7] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Disposal Method: Arrange for disposal as special waste through a licensed disposal company, in consultation with your local waste disposal authority and in accordance with national and regional regulations.[9]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride.

PPE_Workflow PPE Selection and Use Workflow cluster_planning Planning & Preparation cluster_selection PPE Selection cluster_procedure Procedure Assess_Task Assess Task (Scale, Dust Potential) Select_Eye_Face Select Eye/Face Protection (Goggles/Face Shield) Assess_Task->Select_Eye_Face Select_Body Select Body Protection (Lab Coat/Suit) Assess_Task->Select_Body Review_SDS Review SDS/ Chemical Information Select_Gloves Select Hand Protection (Nitrile/Chemical-Resistant) Review_SDS->Select_Gloves Check_Controls Check Engineering Controls (Fume Hood, Ventilation) Select_Respiratory Select Respiratory Protection (If Required) Check_Controls->Select_Respiratory Don_PPE Don PPE Correctly Select_Eye_Face->Don_PPE Select_Gloves->Don_PPE Select_Body->Don_PPE Select_Respiratory->Don_PPE Handle_Chemical Handle Chemical Safely Don_PPE->Handle_Chemical Begin Work Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Complete Work Dispose_Waste Dispose of Contaminated Waste Properly Doff_PPE->Dispose_Waste End End Dispose_Waste->End

Caption: A workflow diagram for PPE selection and use.

References

  • BenchChem. (n.d.). Personal protective equipment for handling H-Ala-OEt.HCl.
  • Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids.
  • BroadPharm. (2026, January 6). Safety Data Sheet.
  • CAMEO Chemicals - NOAA. (n.d.). PIPERIDINE.
  • CORECHEM Inc. (2022, March 16). Safe Handling Guide: Hydrochloric Acid.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • CPAChem. (2023, May 17). Safety data sheet.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • Tradeasia International. (2025, November 17). How to Handle Hydrochloric Acid Safely in Industrial Settings.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2014, September 15). SAFETY DATA SHEET.
  • Echemi. (2024, November 22). Essential Hydrochloric Acid Safety Precautions.
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.